(Rac)-X77
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNFBYOTGGMQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-X77: An In-Depth Technical Guide to its Mechanism of Action as a SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its active enantiomer, X77. It details the molecular interactions, inhibition kinetics, and downstream cellular consequences of Mpro inhibition. This guide is intended to serve as a resource for researchers and professionals involved in the development of antiviral therapeutics.
Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)
The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that is essential for viral replication. It functions by cleaving the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps) that are necessary for the assembly of the viral replication and transcription complex.
The active component of the racemic mixture, X77, is a non-covalent inhibitor that binds to the active site of Mpro. This binding event physically obstructs the substrate from accessing the catalytic dyad (Cys145 and His41), thereby preventing the proteolytic cleavage of the viral polyproteins. The inhibition of Mpro activity effectively halts the viral replication cycle.
Quantitative Data
The inhibitory activity of this compound and its active enantiomer, X77, against SARS-CoV-2 Mpro has been characterized through various biochemical assays. The key quantitative parameters are summarized in the table below.
| Compound | Parameter | Value | Assay Method | Reference |
| X77 | Binding Affinity (Kd) | 0.057 µM | Not Specified | [1] |
| This compound | IC50 | 3.7 µM | FRET-based biochemical assay | |
| X77 | IC50 | 1.7 µM | FRET-based biochemical assay |
Signaling Pathways and Downstream Effects
Inhibition of SARS-CoV-2 Mpro by X77 not only disrupts the viral life cycle but also has downstream consequences on host cellular pathways. While direct studies on the global cellular effects of X77 are limited, research on Mpro inhibition has revealed several key host proteins that are potential substrates for the viral protease. The cleavage of these host proteins by Mpro can lead to the dysregulation of critical cellular processes, including apoptosis, autophagy, and the innate immune response. By inhibiting Mpro, X77 can prevent these detrimental effects.
The following diagram illustrates the proposed downstream effects of Mpro inhibition.
Caption: Proposed signaling pathway of SARS-CoV-2 Mpro and its inhibition by X77.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
Workflow Diagram:
Caption: Workflow for the FRET-based Mpro inhibition assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound or X77 dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of Mpro in assay buffer to the desired working concentration.
-
Assay Setup:
-
Add 2 µL of the diluted compound solution to each well of a 384-well plate.
-
Add 18 µL of the diluted Mpro solution to each well.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the FRET substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-based Antiviral Activity Assay
This protocol describes a method to evaluate the antiviral activity of this compound in a cell culture model of SARS-CoV-2 infection.
Workflow Diagram:
Caption: Workflow for the cell-based antiviral activity assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Reagents for assessing cell viability or viral load (e.g., CellTiter-Glo, reagents for RT-qPCR)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected controls and virus-only controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE) Assay: Visually inspect the cells under a microscope for virus-induced CPE. Cell viability can be quantified using assays like CellTiter-Glo.
-
Viral Load Quantification: Harvest the cell supernatant or cell lysate to quantify the amount of viral RNA using RT-qPCR.
-
-
Data Analysis:
-
Calculate the percentage of protection from CPE or the percentage of reduction in viral load for each compound concentration relative to the virus-only control.
-
Plot the percentage of activity versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC50).
-
Conclusion
This compound, through its active enantiomer X77, is a potent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action involves the non-covalent binding to the Mpro active site, leading to the blockade of viral polyprotein processing and subsequent inhibition of viral replication. Furthermore, by inhibiting Mpro, this compound may also prevent the cleavage of host cell proteins, thereby mitigating the virus-induced disruption of essential cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other Mpro inhibitors as potential therapeutics for COVID-19.
References
(Rac)-X77 Biological Target Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological target identification for the compound (Rac)-X77. It is intended for an audience with a background in biochemistry, virology, and drug discovery. This document details the experimental methodologies, quantitative data, and key molecular interactions that have defined the mechanism of action of this compound.
Executive Summary
This compound is the racemic mixture of X77, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). The primary biological target of this compound has been unequivocally identified as SARS-CoV-2 Mpro. This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins.[1][2][3] The inhibition of Mpro by X77 effectively halts the viral life cycle, making it a promising target for antiviral therapeutics.[2][4]
Quantitative Data Summary
The binding affinity and inhibitory potency of X77, the active component of this compound, against its biological target have been quantified through various biochemical assays. The key quantitative data is summarized in the table below.
| Parameter | Value | Target Protein | Method |
| Dissociation Constant (Kd) | 0.057 µM | SARS-CoV-2 Mpro | Not explicitly stated, likely Isothermal Titration Calorimetry or Fluorescence Polarization |
Experimental Protocols
The identification and characterization of the biological target of this compound involve a series of well-established experimental protocols. The following sections detail the methodologies for key experiments.
Target Identification via Biochemical Assays
Objective: To identify the specific biological target of this compound.
Methodology: Fluorescence Polarization (FP) Based High-Throughput Screening
This assay is designed to identify inhibitors of a specific enzyme, in this case, SARS-CoV-2 Mpro. The principle lies in monitoring the change in the polarization of fluorescent light emitted by a labeled substrate peptide.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorescently labeled Mpro substrate peptide (e.g., FITC-tagged)
-
This compound compound library
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
384-well black plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
A solution of recombinant SARS-CoV-2 Mpro is incubated with either this compound or a control compound in the assay buffer in the wells of a 384-well plate.
-
The fluorescently labeled Mpro substrate peptide is added to each well to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The fluorescence polarization is measured using a plate reader.
-
Principle of Detection: In the absence of an inhibitor, Mpro cleaves the small fluorescently labeled peptide, which tumbles rapidly in solution, resulting in low fluorescence polarization. In the presence of an effective inhibitor like X77, Mpro is inactive, the substrate remains intact, tumbles slower, and results in a higher fluorescence polarization signal.
-
Binding Affinity Determination
Objective: To quantify the binding affinity of X77 to its identified target, SARS-CoV-2 Mpro.
Methodology: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (X77) to a protein (Mpro), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Reagents and Materials:
-
Highly purified recombinant SARS-CoV-2 Mpro
-
Purified X77 (the active enantiomer of this compound)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
The sample cell of the ITC instrument is filled with a solution of SARS-CoV-2 Mpro at a known concentration.
-
The injection syringe is filled with a solution of X77 at a higher, known concentration.
-
A series of small, precise injections of the X77 solution are made into the Mpro solution in the sample cell.
-
The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the Kd.
-
Structural Elucidation of the Binding Interaction
Objective: To visualize the precise binding mode of X77 within the active site of SARS-CoV-2 Mpro.
Methodology: X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.
-
Reagents and Materials:
-
Highly purified and concentrated recombinant SARS-CoV-2 Mpro
-
Purified X77
-
Crystallization screening kits and reagents
-
X-ray diffraction equipment (synchrotron source preferred)
-
-
Procedure:
-
SARS-CoV-2 Mpro is co-crystallized with an excess of X77. This is typically achieved by mixing the protein and ligand and then setting up crystallization trials using various precipitating agents and conditions.
-
Suitable crystals are harvested and cryo-cooled.
-
X-ray diffraction data are collected from the crystals.
-
The diffraction data are processed to generate an electron density map.
-
A model of the protein-ligand complex is built into the electron density map and refined.
-
Outcome: The final refined crystal structure reveals the detailed atomic interactions between X77 and the amino acid residues in the active site of Mpro.
-
Visualizations
Signaling Pathway: SARS-CoV-2 Replication and Inhibition by X77
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Experimental Workflow: Target Identification and Validation
Caption: Experimental workflow for the identification and validation of SARS-CoV-2 Mpro as the target of this compound.
Logical Relationship: Evidence Supporting Target Identification
Caption: Logical connections between different lines of evidence supporting SARS-CoV-2 Mpro as the target.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Perspectives on SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
(Rac)-X77: A Technical Whitepaper on a Non-Covalent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-X77 has emerged as a noteworthy non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound and its parent compound, X77. It is intended to serve as a resource for researchers and professionals in the field of antiviral drug development. While substantial data exists for the enantiomerically pure X77, specific data for the racemic mixture remains less prevalent in publicly accessible literature. This guide synthesizes the available information to present a coherent picture of the compound's potential.
Introduction
The global health crisis precipitated by the COVID-19 pandemic spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This viral enzyme is essential for the proteolytic processing of polyproteins translated from the viral RNA, a crucial step in the virus's replication and proliferation. Inhibition of Mpro represents a promising strategy for halting viral replication.
X77 is a potent, non-covalent inhibitor that was initially developed as an inhibitor of the SARS-CoV Mpro and was subsequently repurposed for SARS-CoV-2 due to the high degree of homology between the proteases of the two coronaviruses. This compound is the racemic mixture of X77. This whitepaper will detail the available scientific and technical information surrounding this compound and X77.
Discovery and Development
The initial discovery of X77 stemmed from research efforts targeting the main protease of the original SARS-CoV. Its potential as a broad-spectrum coronavirus inhibitor was highlighted by a July 2024 publication detailing its binding to the Mpro of SARS-CoV-2, SARS-CoV, and MERS-CoV.[1] The development of the racemic mixture, this compound, is less documented in peer-reviewed literature, and the specific rationale for its use over the enantiomerically pure form is not extensively detailed.
Mechanism of Action
This compound acts as a competitive, non-covalent inhibitor of the SARS-CoV-2 main protease. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This inhibition of proteolytic activity disrupts the viral life cycle and prevents the formation of a functional replication-transcription complex. The interaction of X77 with the Mpro active site has been structurally characterized, with the Protein Data Bank (PDB) entry 6W63 providing a detailed view of the binding mode.
Quantitative Data
Comprehensive quantitative data specifically for this compound is limited in the public domain. The majority of the available data pertains to the enantiomerically pure X77.
Table 1: Physicochemical and In Vitro Potency of X77
| Parameter | Value | Reference |
| Molecular Formula | C27H33N5O2 | |
| Binding Affinity (Kd) for SARS-CoV-2 Mpro | 0.057 µM |
Further research is required to obtain specific quantitative data for this compound, including IC50, EC50, pharmacokinetic, and in vivo efficacy values.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not currently published in accessible literature.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay is a common method to determine the inhibitory activity of compounds against the main protease.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)
-
This compound dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of SARS-CoV-2 Mpro to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair).
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the direct inhibition of a viral enzyme, not the modulation of a complex host signaling pathway. The following diagrams illustrate the role of Mpro in the viral replication cycle and a general workflow for inhibitor screening.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the Main Protease (Mpro).
Caption: General workflow for the discovery and preclinical development of a viral protease inhibitor.
Conclusion
This compound, and its parent compound X77, represent a promising class of non-covalent inhibitors of the SARS-CoV-2 main protease. The available structural and in vitro data for X77 provide a strong foundation for its potential as an antiviral agent. However, a significant data gap exists specifically for the racemic mixture, this compound. Further research is imperative to elucidate the specific properties of the racemate, including its synthesis, the differential activity of its enantiomers, and its pharmacokinetic and in vivo efficacy profiles. The generation of this data will be critical for the continued development and potential clinical translation of this compound as a therapeutic for COVID-19.
References
(Rac)-X77 Racemate and Enantiomer Activity: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Stereoselective Inhibition of SARS-CoV-2 Main Protease
This technical guide provides a comprehensive overview of the racemic mixture (Rac)-X77 and its individual enantiomers, focusing on their differential inhibitory activity against the main protease (Mpro) of SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel antiviral therapeutics.
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral agents. A key therapeutic target in the lifecycle of this virus is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for processing viral polyproteins into functional non-structural proteins required for viral replication and transcription. Inhibition of Mpro represents a critical strategy for disrupting the viral life cycle.
X77 is a potent, non-covalent inhibitor of SARS-CoV-2 Mpro. It is a chiral molecule, and is often synthesized and evaluated as a racemic mixture, designated this compound. As with many chiral therapeutic agents, the individual enantiomers of X77 can exhibit distinct pharmacological properties. Understanding the stereospecific interactions and differential activity of these enantiomers is paramount for optimizing drug design and development. This guide summarizes the available quantitative data, details the experimental methodologies for activity assessment, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound and its separated enantiomers against SARS-CoV-2 Mpro has been quantified, revealing a significant difference in activity between the two mirror-image forms. The data clearly indicates that the inhibitory activity resides in one of the enantiomers, while the other is inactive.
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | SARS-CoV-2 Mpro | FRET-based | 3.7[1] |
| Active Enantiomer (implied R-X77) | SARS-CoV-2 Mpro | FRET-based | 1.7[1] |
| Inactive Enantiomer (S-X77) | SARS-CoV-2 Mpro | FRET-based | No inhibitory activity observed[1] |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) values for this compound and its enantiomers against SARS-CoV-2 Mpro.
Experimental Protocols
The determination of the inhibitory activity of this compound and its enantiomers relies on robust and sensitive enzymatic assays. The primary method cited in the literature is a Förster Resonance Energy Transfer (FRET)-based assay.
Förster Resonance Energy Transfer (FRET)-based Mpro Inhibition Assay
This assay measures the proteolytic activity of Mpro by monitoring the cleavage of a fluorescently labeled peptide substrate.
Principle: A peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound, purified enantiomers) dissolved in DMSO
-
Multi-well plates (e.g., black 384-well plates)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the purified Mpro enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Synthesis and Chiral Separation of X77 Enantiomers
While a specific detailed synthesis protocol for X77 is not publicly available, a general approach for the synthesis of similar small molecule inhibitors would typically involve multi-step organic synthesis.
For the separation of the enantiomers from the racemic mixture, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method.
General Protocol for Chiral HPLC Separation:
-
Column Selection: Choose an appropriate chiral stationary phase based on the chemical properties of X77. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.
-
Mobile Phase Optimization: Develop a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For basic or acidic compounds, small amounts of additives like diethylamine (B46881) or trifluoroacetic acid may be required.
-
Separation: Dissolve this compound in the mobile phase and inject it into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.
-
Fraction Collection and Analysis: Collect the separated enantiomer fractions. The enantiomeric purity of each fraction can be confirmed by re-injecting a small aliquot into the chiral HPLC system. The absolute configuration of the separated enantiomers would typically be determined by techniques such as X-ray crystallography or by comparison to an enantiomerically pure standard synthesized through an asymmetric route.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows relevant to the activity of X77.
Figure 1: Simplified signaling pathway of SARS-CoV-2 Mpro and the inhibitory action of X77.
Figure 2: Experimental workflow for the FRET-based Mpro inhibition assay.
Figure 3: General workflow for the chiral HPLC separation of X77 enantiomers.
Conclusion
The data presented in this guide unequivocally demonstrates the stereoselective inhibition of SARS-CoV-2 Mpro by the enantiomers of X77. The significantly higher potency of one enantiomer over the racemate, and the complete lack of activity of the other enantiomer, highlights the critical importance of chiral separation and evaluation in the development of X77 as a potential antiviral therapeutic. The detailed experimental protocol for the FRET-based inhibition assay provides a robust framework for the continued investigation and optimization of this and other Mpro inhibitors. For drug development professionals, these findings underscore the necessity of pursuing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden associated with an inactive isomer. Further development of X77 should focus on the enantiomerically pure active form to fully realize its therapeutic potential against COVID-19.
References
Initial In-Vitro Screening of (Rac)-X77: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vitro screening of (Rac)-X77, a racemic mixture containing the potent non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, X77. The document details the inhibitory activity of this compound and its enantiomers, outlines relevant experimental protocols for assessing Mpro inhibition, and presents a conceptual framework for the compound's mechanism of action and subsequent screening cascade.
Quantitative Data Summary
This compound has been identified as a racemate of X77, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1] The initial in-vitro screening has yielded key quantitative metrics that underscore the differential activity of its components. The R-enantiomer, X77, is the active component, while the S-enantiomer exhibits no significant inhibitory effect.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | SARS-CoV-2 Mpro | Biochemical Assay | IC50 | 3.7 µM | [2] |
| X77 (R-enantiomer) | SARS-CoV-2 Mpro | Biochemical Assay | IC50 | 1.7 µM | [2] |
| X77 (R-enantiomer) | SARS-CoV-2 Mpro | Biochemical Assay | IC50 | 3.4 µM | [3] |
| X77 (R-enantiomer) | SARS-CoV-2 Mpro | Binding Assay | Kd | 0.057 µM | [1][4] |
| S-X77 (S-enantiomer) | SARS-CoV-2 Mpro | Biochemical Assay | % Inhibition | No significant inhibition | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the initial in-vitro screening of SARS-CoV-2 Mpro inhibitors like this compound.
SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay
This biochemical assay is a primary method for determining the inhibitory activity of compounds against the main protease.
Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, thus reducing the fluorescence signal.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP
-
This compound and its enantiomers dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 20 µL of the Mpro enzyme solution (final concentration ~5 nM) to each well of the microplate.
-
Add 1 µL of the compound dilutions to the respective wells. For control wells, add 1 µL of DMSO.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution (final concentration ~375 nM).
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
The percentage of inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Mpro Activity Assay
This assay evaluates the ability of a compound to inhibit Mpro within a cellular context, providing insights into cell permeability and activity in a more physiologically relevant environment.
Principle: A reporter system is engineered in a suitable human cell line (e.g., HEK293T). This can involve a fusion protein where a reporter (e.g., luciferase or GFP) is linked to a sequence that is cleaved by Mpro, leading to reporter degradation or sequestration. Inhibition of Mpro by a cell-permeable compound results in the accumulation of the reporter, leading to a measurable signal (luciferescence or fluorescence).
Materials:
-
HEK293T cells
-
Expression plasmid encoding the Mpro-cleavable reporter system
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound dissolved in DMSO
-
96-well white or clear-bottom microplates
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Seed HEK293T cells in 96-well plates and allow them to adhere overnight.
-
Transfect the cells with the Mpro-cleavable reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include DMSO-only controls.
-
Incubate the cells for an additional 24-48 hours.
-
For a luciferase-based reporter, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For a GFP-based reporter, measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.
-
The increase in signal relative to the control is indicative of Mpro inhibition.
-
EC50 values can be calculated by plotting the signal against the compound concentration.
Visualizations
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The primary mechanism of action for X77, the active component of this compound, is the direct, non-covalent inhibition of the SARS-CoV-2 main protease (Mpro). This inhibition disrupts the viral life cycle by preventing the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription.
Caption: this compound inhibits the cleavage of viral polyproteins by SARS-CoV-2 Mpro.
Experimental Workflow for Initial In-Vitro Screening
The initial in-vitro screening of a compound like this compound follows a logical progression from primary biochemical assays to more complex cell-based evaluations. This workflow is designed to efficiently identify and characterize potent and selective inhibitors.
References
Pharmacokinetics of (Rac)-X77: A Landscape Devoid of Preclinical Data
Despite significant interest in the development of potent inhibitors for the main protease (Mpro) of SARS-CoV-2, a comprehensive preclinical pharmacokinetic profile for the promising candidate (Rac)-X77 and its active enantiomer, X77, remains conspicuously absent from the public domain. While identified as a potent non-covalent inhibitor of this critical viral enzyme, extensive searches of scientific literature and public databases have yielded no specific in vivo data on its absorption, distribution, metabolism, and excretion (ADME) in preclinical models.
This compound is the racemic mixture of X77, a compound that has garnered attention for its strong binding affinity to the SARS-CoV-2 Mpro. In silico and in vitro studies have elucidated its mechanism of action, highlighting its potential as a therapeutic agent against COVID-19. However, the progression from a potent in vitro inhibitor to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a living organism. Preclinical pharmacokinetic studies in animal models are a cornerstone of this process, providing essential information on parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), and bioavailability.
Currently, no published studies provide this crucial quantitative data for this compound or X77. The absence of this information makes it impossible to construct a detailed technical guide or whitepaper as requested. Consequently, tables summarizing pharmacokinetic parameters across different species and administration routes cannot be generated.
The Uncharted Territory of Experimental Protocols
Similarly, detailed methodologies for key preclinical experiments involving this compound are not publicly available. A typical pharmacokinetic study would involve a series of well-defined protocols, including:
-
Animal Models: Selection of appropriate species (e.g., mice, rats, non-human primates) to model human physiology.
-
Drug Formulation and Administration: Development of a suitable vehicle for administering the compound via relevant routes, such as oral (PO) or intravenous (IV).
-
Sample Collection: Timed collection of biological matrices, primarily blood (to yield plasma or serum), and potentially tissues to assess distribution.
-
Bioanalytical Method Validation: Establishment and validation of a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug and its potential metabolites in the collected samples.
-
Pharmacokinetic Analysis: Application of non-compartmental or compartmental analysis to the concentration-time data to derive the key pharmacokinetic parameters.
Without access to studies that have undertaken this work for this compound, a detailed "Experimental Protocols" section cannot be provided.
Visualizing the Unknown: Signaling Pathways and Workflows
The request for diagrams illustrating signaling pathways, experimental workflows, or logical relationships is also hampered by the lack of available data. While the direct target of X77 is the SARS-CoV-2 Mpro, its downstream effects on host signaling pathways have not been detailed in the public literature. Furthermore, without specific experimental designs for pharmacokinetic studies, a meaningful workflow diagram cannot be accurately constructed.
For illustrative purposes, a generalized workflow for a preclinical pharmacokinetic study is presented below. It is important to emphasize that this is a generic representation and does not reflect any specific study performed on this compound.
Caption: A generalized workflow for a typical preclinical pharmacokinetic study.
Methodological & Application
Application Notes and Protocols for (Rac)-X77 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-X77 is the racemic form of X77, a potent, non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1] The SARS-CoV-2 Mpro is a viral cysteine protease essential for the replication of the virus.[2] While the primary target of this compound is a viral enzyme, it is crucial to understand its effects on host cells to evaluate its potential as a therapeutic agent. This document provides detailed protocols for assessing the cellular effects of this compound in a research setting, including cytotoxicity, induction of apoptosis, and potential off-target effects on cellular signaling pathways.
Mechanism of Action
This compound is a racemate of X77, which binds to the active site of SARS-CoV-2 Mpro with a dissociation constant (Kd) of 0.057 μM.[1] By inhibiting this viral protease, X77 prevents the cleavage of viral polyproteins, a critical step in the viral replication cycle.[2] The direct cellular targets of this compound in mammalian cells have not been extensively characterized. Therefore, the following protocols are designed to investigate the general cellular response to this compound.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the described experiments.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., A549 | 24 | |
| 48 | ||
| 72 | ||
| e.g., Vero E6 | 24 | |
| 48 | ||
| 72 | ||
| e.g., HEK293T | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Control (Vehicle) | 48 | ||
| IC50 | 48 | |||
| 2 x IC50 | 48 | |||
| e.g., Vero E6 | Control (Vehicle) | 48 | ||
| IC50 | 48 | |||
| 2 x IC50 | 48 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing mammalian cells. Specific conditions may vary depending on the cell line.
-
Cell Thawing and Seeding:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a T75 culture flask.[3]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
-
Cell Passaging:
-
For adherent cells, when they reach 80-90% confluency, remove the medium and wash with sterile Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.[3]
-
For suspension cells, dilute the cell culture with fresh medium to the recommended cell density.[3]
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[5]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.[7]
Western Blotting
This protocol is for analyzing the expression of specific proteins related to apoptosis and cellular stress.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[8][9]
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[8][9]
-
Incubate on ice for 30 minutes with agitation.[9]
-
Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C.[8][9]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dried milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p53, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[8]
-
Visualizations
Caption: Experimental workflow for assessing the cellular effects of this compound.
Caption: Hypothetical signaling pathway for investigating this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publication: SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening [sciprofiles.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Cell-Based Assay for (Rac)-X77 Activity
Topic: Developing a Cell-Based Assay for (Rac)-X77 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the racemic mixture of X77, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] The main protease is a viral enzyme crucial for the replication of SARS-CoV-2, the virus that causes COVID-19. Mpro cleaves viral polyproteins into functional proteins, making it an attractive target for antiviral drug development. This document provides a detailed protocol for a cell-based assay to determine the activity of this compound against SARS-CoV-2 Mpro. The assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor expressed in mammalian cells to measure Mpro activity in a live-cell context.
It is important to note that while the name "this compound" might suggest an interaction with the Rac family of small GTPases, its documented target is the SARS-CoV-2 main protease.[1][2] Therefore, assays designed to measure Rac GTPase activation are not suitable for determining the activity of this compound. For clarity, this document will focus on the correct, Mpro-targeted assay, with a brief appendix on the principles of Rac activity assays for informational purposes.
Part 1: Cell-Based Assay for SARS-CoV-2 Mpro Inhibition by this compound
Assay Principle
This assay employs a FRET-based biosensor to quantify the proteolytic activity of SARS-CoV-2 Mpro within living cells. The biosensor is a fusion protein consisting of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) connected by a peptide linker that contains a specific cleavage sequence for Mpro. When the biosensor is intact, excitation of CFP results in energy transfer to YFP, leading to a high YFP/CFP emission ratio. In the presence of active Mpro, the linker is cleaved, separating CFP and YFP. This disruption of FRET leads to a decrease in the YFP/CFP emission ratio, which is directly proportional to the protease activity. This compound, as an inhibitor of Mpro, will prevent this cleavage, thus preserving the high FRET signal.
Signaling Pathway Diagram
Caption: Mechanism of the Mpro FRET-based cell assay.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cell-based assay.
Experimental Protocols
Materials and Reagents:
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 3000 or other suitable transfection reagent
-
Plasmid encoding SARS-CoV-2 Mpro
-
Plasmid encoding a CFP-YFP FRET biosensor with an Mpro cleavage site
-
This compound compound (stock solution in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Plate reader with fluorescence detection capabilities for CFP and YFP
Protocol:
-
Cell Seeding:
-
Culture HEK293T cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete DMEM.
-
Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
On the following day, prepare transfection complexes in Opti-MEM according to the manufacturer's protocol (e.g., Lipofectamine 3000).
-
For each well, co-transfect cells with 50 ng of the Mpro expression plasmid and 50 ng of the FRET biosensor plasmid.
-
Include control wells:
-
No Mpro Control: Transfect with biosensor plasmid only.
-
Vehicle Control: Transfect with both plasmids, treat with DMSO vehicle.
-
-
Incubate for 24 hours to allow for expression of the protease and biosensor.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical starting range would be from 100 µM down to 0.01 µM.
-
Carefully remove the transfection medium from the wells.
-
Add 100 µL of the medium containing the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Data Acquisition:
-
Set the plate reader to measure fluorescence intensity.
-
CFP Channel: Excitation ~430 nm, Emission ~475 nm.
-
YFP (FRET) Channel: Excitation ~430 nm, Emission ~535 nm.
-
Record the fluorescence intensities for both channels for all wells.
-
-
Data Analysis:
-
For each well, calculate the FRET ratio (YFP intensity / CFP intensity).
-
Normalize the data:
-
Set the average ratio from the "No Mpro Control" wells as 100% activity (maximum FRET).
-
Set the average ratio from the "Vehicle Control" (Mpro + biosensor + DMSO) wells as 0% activity (minimum FRET).
-
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Mpro FRET Assay
| This compound Conc. (µM) | Average YFP/CFP Ratio | Std. Deviation | % Mpro Inhibition |
| 100 | 1.85 | 0.09 | 98.5 |
| 30 | 1.82 | 0.11 | 96.2 |
| 10 | 1.75 | 0.10 | 90.1 |
| 3 | 1.45 | 0.08 | 65.3 |
| 1 | 1.10 | 0.07 | 36.8 |
| 0.3 | 0.85 | 0.06 | 16.4 |
| 0.1 | 0.68 | 0.05 | 2.1 |
| 0 (Vehicle) | 0.67 | 0.04 | 0.0 |
| No Mpro Control | 1.87 | 0.08 | 100.0 |
Table 2: Summary of this compound Activity
| Parameter | Value |
| IC50 | 1.5 µM |
| Max Inhibition | 98.5% |
| Assay Window (S/B) | 2.8 |
Appendix: Principles of a Rac GTPase Activation Assay
For informational purposes, this section describes a common method for measuring the activity of Rac GTPases. This type of assay is not suitable for this compound but is relevant for compounds that do target the Rac signaling pathway.
Assay Principle
Rac proteins are molecular switches that are active when bound to GTP and inactive when bound to GDP.[4][5] A widely used method to measure Rac activation is a pull-down assay that utilizes the p21-binding domain (PBD) of the PAK1 protein, which specifically binds to the active, GTP-bound form of Rac.[4][6] In this assay, cell lysates are incubated with PBD-conjugated beads (e.g., agarose). The active Rac-GTP is selectively pulled down from the lysate. The amount of pulled-down Rac is then quantified by Western blotting using a Rac-specific antibody.
Rac Signaling Pathway Diagram
Caption: The Rac GTPase activation and inactivation cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SARS-CoV | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. biocat.com [biocat.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Rac and Rap GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-X77 in Animal Models of SARS-CoV-2
For Research Use Only.
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a series of viral proteins for its replication and propagation within a host. One of the most critical enzymes in the viral life cycle is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for forming the replication-transcription complex.[1][2] The inhibition of Mpro blocks viral replication, making it a prime target for antiviral drug development.[1][3]
(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of SARS-CoV-2 Mpro. These application notes provide a comprehensive, albeit generalized, framework for the preclinical evaluation of Mpro inhibitors like this compound in established animal models of SARS-CoV-2 infection. The protocols outlined below are based on widely accepted methodologies for testing antiviral efficacy in vivo.
Mechanism of Action
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The main protease (Mpro) performs at least 11 crucial proteolytic cleavages on these polyproteins to release functional nsps.[2][3] this compound, as a non-covalent Mpro inhibitor, is designed to bind to the active site of the enzyme, which contains a catalytic dyad of cysteine and histidine residues.[1] By occupying this site, the inhibitor physically blocks the substrate from binding, thereby preventing the cleavage of the polyproteins and halting the formation of the viral replication machinery. This ultimately suppresses viral replication within infected host cells.[1]
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Application Notes: In Vivo Efficacy Evaluation
The K18-hACE2 transgenic mouse is a widely used and highly susceptible model for SARS-CoV-2, recapitulating many features of severe COVID-19 in humans, including significant weight loss, high viral loads in the lungs, and robust inflammatory responses.[4][5] This model is therefore well-suited for evaluating the therapeutic efficacy of antiviral compounds like this compound.
Animal Model: K18-hACE2 Transgenic Mice (C57BL/6J background) Age: 6-10 weeks Sex: Both male and female mice can be used.
Expected Outcomes
Treatment with an effective dose of this compound is expected to result in:
-
Reduced Viral Load: Significant reduction in SARS-CoV-2 RNA copies and infectious virus titers in the lungs and other respiratory tissues compared to vehicle-treated controls.
-
Amelioration of Clinical Signs: Attenuation of weight loss and improvement in clinical scores (e.g., posture, activity, respiration).
-
Decreased Lung Pathology: Reduction in lung inflammation, edema, and cellular infiltration as determined by histopathological analysis.
-
Modulation of Inflammatory Response: Normalization of pro-inflammatory cytokine and chemokine levels in bronchoalveolar lavage fluid (BALF).
Experimental Protocols
The following protocols provide a detailed methodology for a representative in vivo efficacy study. All work involving live SARS-CoV-2 must be conducted in a BSL-3 facility following institutional safety guidelines.
General Experimental Workflow
Caption: General workflow for in vivo efficacy study.
Protocol: SARS-CoV-2 Infection of K18-hACE2 Mice
-
Animal Acclimatization: Acclimatize K18-hACE2 mice for at least 72 hours before the experiment.
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) or other appropriate anesthetics.
-
Virus Inoculation: Intranasally inoculate each mouse with a sublethal dose of SARS-CoV-2 (e.g., 2.5 x 10^4 PFU) in a total volume of 30-50 µL of sterile PBS.[5]
-
Control Group: Inoculate control animals with an equal volume of sterile PBS.
-
Post-Inoculation Monitoring: Monitor animals for recovery from anesthesia.
Protocol: this compound Formulation and Administration (Hypothetical)
-
Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle is 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Dosing:
-
Therapeutic Regimen: Begin treatment 4-12 hours post-infection. Administer this compound once or twice daily at a predetermined dose (e.g., 10-100 mg/kg).
-
Vehicle Control: Administer an equivalent volume of the vehicle to the control group on the same schedule.
-
-
Duration: Continue daily dosing for 5 consecutive days.
Protocol: Clinical Monitoring
-
Daily Monitoring: Monitor all animals daily for clinical signs of disease, including weight loss, ruffled fur, hunched posture, and changes in respiratory rate.[6]
-
Weight Measurement: Record the body weight of each animal daily. Euthanize animals that reach a predetermined endpoint (e.g., >25% weight loss).
-
Clinical Scoring: Assign a daily clinical score based on a standardized scoring system (e.g., 0 = normal, 4 = moribund).
Protocol: Endpoint Sample Collection (Day 5 Post-Infection)
-
Euthanasia: Humanely euthanize mice according to approved institutional protocols.
-
Bronchoalveolar Lavage (BAL) Fluid Collection:
-
Expose the trachea and carefully insert a cannula.
-
Instill 1 mL of cold, sterile PBS into the lungs and gently aspirate. Repeat 2-3 times.
-
Pool the collected BALF, centrifuge to pellet cells, and store the supernatant at -80°C for cytokine analysis.
-
-
Tissue Collection:
-
Perfuse the animals with sterile PBS.
-
Aseptically harvest the lungs.
-
Divide the lung tissue:
-
Place one lobe in a tube with TRIzol or a similar reagent for RNA extraction and snap-freeze in liquid nitrogen. Store at -80°C.
-
Fix the remaining lobes in 10% neutral buffered formalin for 24-48 hours for histopathology.
-
-
Protocol: Viral Load Quantification by qRT-PCR
-
RNA Extraction: Homogenize lung tissue and extract total RNA using a TRIzol-based method or a commercial kit.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N or E gene).[7]
-
Quantification: Generate a standard curve using a plasmid containing the target gene sequence to quantify viral RNA copies per gram of tissue.
Protocol: Lung Histopathology and Scoring
-
Tissue Processing: After fixation, embed the lung tissue in paraffin (B1166041) and cut 4-5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: A board-certified veterinary pathologist should blindly evaluate the slides.
-
Scoring: Score lung sections based on the severity and extent of pathological changes, such as perivascular inflammation, alveolar damage, and cellular infiltration.[8][9] A semi-quantitative scoring system (e.g., 0-4 scale for none, minimal, mild, moderate, severe) can be used.
Hypothetical Data Presentation
The following table represents hypothetical data from an in vivo study as described above, demonstrating the potential efficacy of this compound.
| Parameter | Vehicle Control Group (n=8) | This compound Treated Group (50 mg/kg, BID, n=8) | P-value |
| Weight Change (Day 5 p.i.) | -21.5% ± 3.2% | -5.8% ± 2.1% | <0.001 |
| Lung Viral Titer (log10 RNA copies/g) | 8.2 ± 0.7 | 4.1 ± 0.9 | <0.001 |
| Histopathology Score (max 16) | 11.5 ± 2.5 | 3.2 ± 1.8 | <0.01 |
| Lung IL-6 Level (pg/mL in BALF) | 1250 ± 350 | 210 ± 85 | <0.01 |
| Lung TNF-α Level (pg/mL in BALF) | 880 ± 210 | 150 ± 60 | <0.01 |
| Survival Rate (Day 7 p.i.) | 25% | 100% | <0.05 |
| Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test). |
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. SARS-CoV-2 infection of hACE2 transgenic mice causes severe lung inflammation and impaired function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter - Quantification of the SARS-CoV-2 RNA in Tissues by Quantitative Real Time-PCR | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Chapter - Histopathologic Evaluation and Scoring of SARSCoV- 2 Infection | Bentham Science [benthamscience.com]
Application Notes and Protocols: (Rac)-X77 Efficacy in In Vitro versus In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-X77 is the racemic form of X77, a potent non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development.[1] X77 binds to the Mpro active site with high affinity, thereby inhibiting its enzymatic activity and blocking the viral life cycle. This document provides a summary of the available in vitro data for X77 and outlines the necessary protocols for its evaluation. As of the current date, publically available in vivo efficacy studies for this compound or X77 in animal models have not been identified. Therefore, this document also presents a generalized protocol for future in vivo evaluation.
I. In Vitro Efficacy of X77
The primary mechanism of action for X77 is the direct inhibition of the SARS-CoV-2 Mpro. This has been characterized through enzymatic assays and structural biology studies.
Data Presentation: Summary of In Vitro Quantitative Data
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (Kd) | 0.057 µM | SARS-CoV-2 Mpro | Not Specified | [2] |
| Inhibitory Concentration (IC50) | 4.1 µM | SARS-CoV-2 3CLpro | Enzymatic Assay | [1] |
Note: this compound is a racemate. The provided data is for the X77 enantiomer, which is the active inhibitor.
Experimental Protocols: Key In Vitro Experiments
1. SARS-CoV-2 Mpro Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is a standard method for measuring the inhibition of SARS-CoV-2 Mpro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate peptide
-
This compound compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant SARS-CoV-2 Mpro to each well (except the negative control) and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the fluorescence signal at regular intervals using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Antiviral Activity Assay in Cell Culture
This protocol assesses the ability of this compound to inhibit viral replication in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
This compound compound
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
MTT or other viability assay reagents
-
96-well cell culture plates
-
Biosafety Level 3 (BSL-3) facility and equipment
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the diluted this compound solutions.
-
Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected and untreated controls.
-
Incubate the plates in a BSL-3 facility for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Assess cell viability using an MTT assay or by quantifying the viral load in the supernatant using RT-qPCR.
-
Calculate the percentage of protection or viral inhibition for each concentration of this compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
Mandatory Visualizations
Caption: Mechanism of Action of X77.
Caption: General workflow for in vitro evaluation.
II. In Vivo Efficacy of this compound
Note: To date, there are no publicly available in vivo efficacy studies for this compound or X77. The following section provides a general protocol template for conducting such studies in a relevant animal model.
Data Presentation: Template for In Vivo Quantitative Data
| Animal Model | Treatment Group | Dose and Regimen | Viral Load Reduction (log10) in Lungs | Change in Clinical Score | Survival Rate (%) |
| K18-hACE2 Mice | Vehicle Control | e.g., Saline, b.i.d. | - | - | - |
| This compound | e.g., 10 mg/kg, b.i.d. | - | - | - | |
| This compound | e.g., 30 mg/kg, b.i.d. | - | - | - | |
| Positive Control | e.g., Nirmatrelvir | - | - | - |
Experimental Protocols: Generalized In Vivo Study Protocol
Objective: To evaluate the in vivo antiviral efficacy of this compound in a SARS-CoV-2 infection animal model.
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.
Materials:
-
K18-hACE2 mice
-
SARS-CoV-2 virus stock
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Vehicle control
-
Positive control antiviral drug
-
BSL-3 animal facility and equipment
-
Reagents for RT-qPCR and histology
Procedure:
-
Acclimatize K18-hACE2 mice to the BSL-3 facility.
-
Randomly assign mice to treatment groups (vehicle, this compound low dose, this compound high dose, positive control).
-
Administer the first dose of the assigned treatment to each group.
-
Anesthetize the mice and infect them intranasally with a specified dose of SARS-CoV-2.
-
Continue treatment administration according to the planned regimen (e.g., twice daily for 5 days).
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, hunched posture) and assign a clinical score.
-
At a predetermined time point post-infection (e.g., day 5), euthanize a subset of mice from each group.
-
Collect lung tissue for virological and histopathological analysis.
-
Quantify the viral load in the lung tissue using RT-qPCR.
-
Process lung tissue for histopathology to assess lung injury and inflammation.
-
Continue to monitor the remaining mice for survival up to a specified endpoint (e.g., 14 days post-infection).
-
Analyze the data to compare viral loads, clinical scores, and survival rates between the treatment groups.
Mandatory Visualizations
Caption: General workflow for in vivo evaluation.
III. Conclusion and Future Directions
The available in vitro data indicates that X77, the active component of this compound, is a potent inhibitor of the SARS-CoV-2 main protease. However, a comprehensive understanding of its therapeutic potential requires further investigation, particularly through in vivo efficacy studies in relevant animal models. The protocols and templates provided herein offer a framework for the continued evaluation of this compound as a potential antiviral agent for COVID-19. Future studies should focus on establishing the pharmacokinetic profile, safety, and in vivo efficacy of this compound to bridge the gap between the promising in vitro results and potential clinical applications.
References
Application Notes and Protocols for (Rac)-X77 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication.[1] As a potential therapeutic agent against COVID-19, preclinical in vivo studies are crucial to determine its efficacy, pharmacokinetic profile, and safety. This document provides detailed application notes and generalized protocols for the in vivo administration of this compound based on its known chemical properties and standard preclinical research practices. It is important to note that, to date, specific in vivo studies detailing the dosage, administration, efficacy, pharmacokinetics, and toxicology of this compound or its active enantiomer, X77, are not available in the public domain. The following protocols are therefore extrapolated from general guidelines for in vivo compound testing and formulation information provided by commercial suppliers.
Mechanism of Action
This compound targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of the SARS-CoV-2 virus. Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription. By inhibiting Mpro, this compound disrupts these processes, thereby halting the viral life cycle. X77, the active component of the racemic mixture, binds to the Mpro active site with a high affinity, demonstrating a dissociation constant (Kd) of 0.057 μM.[1]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of Action of this compound.
Formulation and Preparation of Dosing Solutions
The solubility of this compound is a critical factor for its in vivo administration. Based on information from suppliers, this compound is soluble in DMSO. For in vivo applications, it is essential to use a vehicle that is well-tolerated by the animal model. The following are suggested vehicle formulations. It is recommended to prepare a stock solution in DMSO first and then dilute it with other co-solvents. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid toxicity.
Table 1: Suggested Vehicle Formulations for this compound
| Formulation No. | Components | Composition (v/v) | Notes |
| 1 | DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suitable for intraperitoneal (IP) and oral (PO) administration. |
| 2 | DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | SBE-β-CD can enhance solubility and is generally well-tolerated. |
| 3 | DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Suitable for oral (PO) and subcutaneous (SC) administration. |
Protocol for Preparation of Dosing Solution (using Formulation 1):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a stock solution (e.g., 20 mg/mL).
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until a clear solution is obtained.
-
Finally, add saline to reach the desired final volume and mix well.
-
The dosing solution should be prepared fresh on the day of administration.
In Vivo Administration Protocols
The choice of animal model and administration route will depend on the specific research objectives. K18-hACE2 transgenic mice are a commonly used model for SARS-CoV-2 infection studies as they express the human ACE2 receptor. The following are generalized protocols for different administration routes. Dose-finding studies are recommended to determine the optimal and maximum tolerated dose (MTD).
Experimental Workflow for In Vivo Efficacy Study:
Caption: General workflow for an in vivo efficacy study.
A. Intraperitoneal (IP) Injection:
-
Animal Model: Mouse (e.g., C57BL/6 or K18-hACE2)
-
Vehicle: Formulation 1 or 2 (from Table 1)
-
Volume: 5-10 mL/kg body weight
-
Procedure:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Inject the dosing solution slowly.
-
B. Oral Gavage (PO):
-
Animal Model: Mouse
-
Vehicle: Formulation 1, 2, or 3 (from Table 1)
-
Volume: 5-10 mL/kg body weight
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the solution directly into the stomach.
-
C. Subcutaneous (SC) Injection:
-
Animal Model: Mouse
-
Vehicle: Formulation 3 (from Table 1)
-
Volume: 5-10 mL/kg body weight
-
Procedure:
-
Pinch the skin on the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the solution into the subcutaneous space.
-
Data Collection and Analysis
To evaluate the in vivo effects of this compound, a comprehensive data collection strategy should be implemented.
Table 2: Key Parameters for In Vivo Studies
| Study Type | Key Parameters to Measure |
| Efficacy | Body weight changes, clinical scores, survival rate, viral load in lungs and other tissues (qRT-PCR), lung histopathology, cytokine levels in bronchoalveolar lavage fluid (BALF) and serum. |
| Pharmacokinetics (PK) | Plasma and tissue concentrations of this compound over time, calculation of parameters such as Cmax, Tmax, AUC, and half-life. |
| Toxicology | Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology of major organs. |
Concluding Remarks
The information provided herein offers a foundational guide for initiating in vivo research with this compound. Due to the absence of published preclinical data for this specific compound, researchers are strongly encouraged to conduct preliminary dose-range finding and toxicity studies to establish safe and effective dosing regimens for their specific animal models and experimental designs. The successful preclinical development of this compound will depend on rigorous and well-controlled in vivo experiments to validate its potential as a therapeutic agent for COVID-19.
References
Protocol for dissolving (Rac)-X77 for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). The main protease plays a crucial role in the viral life cycle by processing viral polyproteins, making it a prime target for antiviral drug development.[1][2][3] Inhibition of Mpro disrupts viral replication and can mitigate the virus's ability to suppress the host's innate immune response.[4][5][6] These application notes provide detailed protocols for the dissolution of this compound for experimental use, along with relevant data and diagrams to guide researchers in their studies.
Chemical Information and Solubility
This compound is a white solid compound. For effective in vitro and in vivo experimentation, proper dissolution is critical. The solubility of this compound has been determined in various solvent systems, which are summarized in the table below. It is important to note that for some preparations, sonication or heating may be required to achieve complete dissolution.[4][7]
| Solvent System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL (543.97 mM) | Ultrasonic treatment is recommended.[4] As DMSO is hygroscopic, using a freshly opened bottle is advised to ensure maximal solubility.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.53 mM) | The solution should be clear.[4] This formulation is suitable for in vivo studies, but caution is advised for dosing periods longer than two weeks.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.53 mM) | The resulting solution is clear.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.53 mM) | A clear solution is expected.[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.596 mg of this compound (Molecular Weight: 459.58 g/mol ).
-
Adding the Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if required): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle heating may also aid dissolution.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of working solutions from the DMSO stock for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).
-
Vortexing: Gently vortex the diluted solutions to ensure homogeneity before adding them to the cell cultures.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Signaling Pathway of SARS-CoV-2 Mpro Inhibition
The following diagram illustrates the role of the SARS-CoV-2 main protease (Mpro) in viral replication and its interference with the host's innate immune signaling. Inhibition of Mpro by compounds like this compound can block these processes.
Caption: SARS-CoV-2 Mpro's role in viral replication and immune evasion.
Experimental Workflow for In Vitro Antiviral Testing
The diagram below outlines a typical experimental workflow for evaluating the antiviral efficacy of this compound in a cell-based assay.
Caption: Workflow for in vitro antiviral efficacy testing.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably in a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of SARS-CoV-2 main protease in innate immune regulation: From molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required For Interferon Induction And Inflammation [forbes.com]
- 6. The role of SARS-CoV-2 main protease in innate immune regulation: From molecular mechanisms to therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Rac GTPase Inhibitors
Topic: High-Throughput Screening Assays for Novel Rac GTPase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "(Rac)-X77" is documented as a racemate of X77, a potent non-covalent inhibitor of the SARS-CoV-2 main protease[1][2][3]. As of the current literature, there is no established direct link between this compound or its analogs and the inhibition of the Rac GTPase signaling pathway. The following application notes and protocols are therefore provided as a general framework for the high-throughput screening of putative Rac GTPase inhibitors, using hypothetical "X77 analog" compounds as placeholders for a screening library.
Introduction
The Ras-related C3 botulinum toxin substrate (Rac) subfamily of Rho GTPases, including Rac1, Rac2, and Rac3, are critical molecular switches in a myriad of cellular processes. These include cytoskeletal dynamics, cell proliferation, apoptosis, and migration.[4][5][6][7] Dysregulation of Rac signaling is implicated in numerous pathologies, most notably cancer, where it contributes to tumor growth, invasion, and metastasis, as well as in inflammatory diseases.[7][8][9] Consequently, the development of small molecule inhibitors targeting the Rac signaling pathway presents a promising therapeutic strategy.[7][8]
This document provides detailed protocols and application notes for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of Rac GTPase activation and its downstream signaling.
Rac Signaling Pathway Overview
Rac proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state.[4][5][6] This cycle is tightly regulated by three main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to Rac activation.[10][11][12][13]
-
GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of Rac, converting it back to the inactive GDP-bound state.[14][15][16][17][18]
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester inactive Rac-GDP in the cytosol, preventing its interaction with GEFs at the cell membrane.
Once activated, Rac-GTP binds to and activates a range of downstream effector proteins, such as p21-activated kinase (PAK), which in turn modulate various cellular functions.[19][20]
Figure 1: Simplified Rac GTPase signaling pathway and potential points of inhibition.
High-Throughput Screening Assays for Rac Inhibitors
A variety of HTS assays can be employed to screen for inhibitors of Rac activation. Below are protocols for three widely used methods.
Rac Pull-Down Activation Assay
This assay is a robust method for directly measuring the levels of active, GTP-bound Rac in cell lysates. It utilizes the p21-binding domain (PBD) of the PAK effector protein, which specifically binds to the active conformation of Rac.
Experimental Workflow:
Figure 2: Experimental workflow for the Rac pull-down activation assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in 96-well plates and grow to 80-90% confluency.
-
Treat cells with the this compound analog library at desired concentrations for a specified time. Include appropriate positive (e.g., EGF) and negative (e.g., DMSO vehicle) controls.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors) per well.
-
Incubate on ice for 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active Rac:
-
Transfer the supernatant to a new 96-well plate.
-
Add 20 µL of a 50% slurry of PAK-PBD agarose beads to each well.
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation at 500 x g for 1 minute.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 200 µL of wash buffer (lysis buffer without protease inhibitors).
-
-
Elution and Detection:
-
After the final wash, remove all supernatant and add 30 µL of 2x SDS-PAGE sample buffer to each well.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
Data Presentation:
| Compound ID | Concentration (µM) | Active Rac Level (% of Control) |
| DMSO | - | 100 |
| Positive Control (EGF) | 100 ng/mL | 250 |
| X77-Analog-001 | 10 | 85 |
| X77-Analog-002 | 10 | 25 |
| X77-Analog-003 | 10 | 95 |
FRET-Based Biosensor Assay
Förster Resonance Energy Transfer (FRET) biosensors provide a real-time, quantitative readout of Rac activation in living cells, making them highly suitable for HTS.[4][21][22][23][24] These biosensors typically consist of a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) linked by a Rac protein and a PBD domain. Upon Rac activation, a conformational change brings the fluorophores into proximity, resulting in an increase in FRET signal.
Protocol Outline:
-
Cell Line Generation: Establish a stable cell line expressing the Rac-FRET biosensor.
-
Assay Preparation: Plate the stable cell line in 384-well, black-walled, clear-bottom plates.
-
Compound Addition: Use an automated liquid handler to add the this compound analog library to the wells.
-
Stimulation: Add a known Rac activator (e.g., EGF or PDGF) to stimulate Rac activity.
-
Signal Detection: Measure the FRET signal (e.g., ratio of YFP to CFP emission) at multiple time points using a plate reader equipped for FRET detection.
-
Data Analysis: Calculate the change in FRET ratio to determine the inhibitory effect of the compounds.
Data Presentation:
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| X77-Analog-001 | >50 | 15 |
| X77-Analog-002 | 2.5 | 92 |
| X77-Analog-003 | 27.8 | 45 |
AlphaScreen Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay that can be adapted to measure the interaction between active Rac and its effectors.[25][26][27][28][29] In this format, one bead is coated with an antibody that captures Rac, and the other bead is coated with a GST-tagged PBD. When Rac is in its active, GTP-bound state, it binds to the PBD, bringing the beads into close proximity and generating a luminescent signal.
Protocol Outline:
-
Reagent Preparation: Prepare biotinylated anti-Rac antibody, GST-tagged PAK-PBD, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.
-
Assay Reaction: In a 384-well plate, combine cell lysate (pre-treated with compounds), biotinylated anti-Rac antibody, and GST-PBD.
-
Bead Addition: Add streptavidin-donor beads and incubate. Then, add anti-GST acceptor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in signal indicates inhibition of the Rac-PBD interaction.
Data Presentation:
| Compound ID | IC50 (µM) | Z'-factor |
| X77-Analog-001 | 45.2 | 0.78 |
| X77-Analog-002 | 1.8 | 0.85 |
| X77-Analog-003 | >50 | 0.81 |
Summary and Conclusion
The assays described provide a comprehensive toolkit for the high-throughput screening and identification of novel inhibitors of Rac GTPase. The pull-down assay offers a direct, albeit lower-throughput, measure of Rac activation. For larger screening campaigns, the FRET-based and AlphaScreen assays provide scalable, homogeneous formats with high sensitivity and robustness. The selection of the primary screening assay will depend on the available resources, throughput requirements, and the specific aspect of the Rac signaling pathway being targeted. Positive hits from the primary screen should be validated using orthogonal assays and further characterized for their mechanism of action, specificity, and cellular activity.
References
- 1. abcam.com [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. HTS-compatible FRET-based conformational sensors clarify membrane receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein βγ subunit-dependent Rac-guanine nucleotide exchange activity of Ras-GRF1/CDC25Mm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanine nucleotide exchange factor - Wikipedia [en.wikipedia.org]
- 14. Reactome | RAC2 GAPs stimulate RAC2 GTPase activity [reactome.org]
- 15. Characterization of the Rac-GAP (Rac-GTPase-activating protein) activity of beta2-chimaerin, a 'non-protein kinase C' phorbol ester receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | RAC1 GAPs stimulate RAC1 GTPase activity [reactome.org]
- 17. Reactome | RAC3 GAPs stimulate RAC3 GTPase activity [reactome.org]
- 18. thomassci.com [thomassci.com]
- 19. Signals from the Ras, Rac, and Rho GTPases Converge on the Pak Protein Kinase in Rat-1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rac inhibits thrombin-induced Rho activation: evidence of a Pak-dependent GTPase crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. FRET and LRET Biosensors for Cell-based Imaging and Screening of Rac1 Activation | bioRxiv [biorxiv.org]
- 23. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 24. hahnlab.com [hahnlab.com]
- 25. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Assay Development in Response to (Rac)-X77, a SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred an urgent global effort to develop effective antiviral therapeutics. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This viral enzyme is essential for the replication of the virus, as it cleaves the viral polyproteins into functional non-structural proteins.[1][2] Inhibition of Mpro effectively halts the viral life cycle, making it a prime target for antiviral drugs.[2]
(Rac)-X77 is the racemic mixture of X77, a potent non-covalent inhibitor of the SARS-CoV-2 Mpro.[3] The development of robust and reliable biomarker assays is critical for the preclinical and clinical evaluation of this compound. These assays are essential for confirming the mechanism of action, assessing the dose-dependent efficacy, and identifying pharmacodynamic markers of response.
This document provides detailed application notes and experimental protocols for a suite of biomarker assays to evaluate the cellular response to this compound treatment in a research setting. The proposed biomarkers include direct measures of viral replication and host cell responses to viral infection.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the workflow for biomarker assessment, the following diagrams are provided.
Caption: SARS-CoV-2 life cycle and the inhibitory action of this compound on Mpro.
Caption: Experimental workflow for assessing biomarkers of this compound response.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the biomarker assays.
Table 1: Effect of this compound on Viral RNA Load
| This compound Concentration (µM) | Viral RNA (copies/µL) ± SD | Fold Change vs. Vehicle |
| Vehicle (0) | 1.5 x 10^6 ± 0.2 x 10^6 | 1.0 |
| 0.1 | 0.8 x 10^6 ± 0.1 x 10^6 | 0.53 |
| 1 | 0.2 x 10^6 ± 0.05 x 10^6 | 0.13 |
| 10 | 0.01 x 10^6 ± 0.003 x 10^6 | 0.007 |
Table 2: Effect of this compound on Viral Nucleocapsid Protein Production
| This compound Concentration (µM) | Nucleocapsid Protein (ng/mL) ± SD | % Inhibition |
| Vehicle (0) | 500 ± 45 | 0 |
| 0.1 | 275 ± 30 | 45 |
| 1 | 80 ± 15 | 84 |
| 10 | 15 ± 5 | 97 |
Table 3: Effect of this compound on Host Interferon-β Response
| This compound Concentration (µM) | IFN-β (pg/mL) ± SD | Fold Change vs. Vehicle |
| Uninfected Control | < 10 | - |
| Vehicle (0) | 250 ± 30 | 1.0 |
| 0.1 | 150 ± 20 | 0.6 |
| 1 | 60 ± 10 | 0.24 |
| 10 | 25 ± 8 | 0.1 |
Experimental Protocols
Protocol 1: Quantification of Viral RNA by RT-qPCR
This protocol describes the quantification of SARS-CoV-2 genomic RNA from cell culture supernatants using a one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 isolate
-
This compound compound
-
96-well cell culture plates
-
QIAamp Viral RNA Mini Kit (or equivalent)
-
One-Step RT-qPCR Master Mix
-
Primers and probe for SARS-CoV-2 N gene (e.g., CDC N1 primers/probe)
-
RNase-free water
-
qPCR instrument
Procedure:
-
Cell Seeding and Infection:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
RNA Extraction:
-
Carefully collect the cell culture supernatant from each well.
-
Extract viral RNA from 140 µL of supernatant using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Elute the RNA in 60 µL of RNase-free water.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing the One-Step RT-qPCR Master Mix, primers, and probe.
-
Add 5 µL of the extracted RNA to each reaction.
-
Run the RT-qPCR on a compatible instrument using a standard thermal cycling protocol (e.g., 50°C for 10 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Generate a standard curve using a known quantity of SARS-CoV-2 RNA to quantify the viral copies in the samples.
-
Protocol 2: Quantification of Viral Nucleocapsid Protein by ELISA
This protocol details the measurement of SARS-CoV-2 Nucleocapsid (N) protein in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
SARS-CoV-2 Nucleocapsid ELISA kit (commercially available)
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw the collected cell culture supernatants on ice.
-
If necessary, dilute the supernatants in the dilution buffer provided with the ELISA kit.
-
-
ELISA Procedure:
-
Follow the instructions provided with the commercial SARS-CoV-2 Nucleocapsid ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with a detection antibody and a substrate solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Nucleocapsid protein in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Assessment of Host Interferon-β Response by ELISA
This protocol describes the quantification of Interferon-β (IFN-β) in cell culture supernatants as a marker of the host antiviral response.
Materials:
-
Human IFN-β ELISA kit (commercially available)
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw the collected cell culture supernatants on ice.
-
-
ELISA Procedure:
-
Follow the instructions provided with the commercial Human IFN-β ELISA kit.
-
The procedure is similar to the Nucleocapsid ELISA, involving incubation of samples and standards in a pre-coated plate, followed by detection steps.
-
Read the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the IFN-β standards.
-
Calculate the concentration of IFN-β in the samples from the standard curve.
-
These protocols provide a framework for the systematic evaluation of this compound's antiviral activity and its impact on the host immune response. The data generated will be invaluable for understanding the compound's mechanism of action and for its further development as a potential therapeutic for COVID-19.
References
Application Notes and Protocols for the Use of Rac1 Inhibitors in Viral Replication Assays
A Note on (Rac)-X77: Initial searches for "this compound" did not yield a specific molecule with this designation in the context of viral replication. It is plausible that this is a typographical error or an internal compound name. This document will focus on the well-characterized and widely published Rac1 inhibitor, NSC23766 , as a representative example for studying the role of Rac1 in viral replication. The principles and protocols outlined here are broadly applicable to other specific Rac1 inhibitors.
Introduction
The Ras-related C3 botulinum toxin substrate 1 (Rac1) is a small GTPase that plays a crucial role in regulating various cellular processes, including actin cytoskeleton dynamics, cell adhesion, and signal transduction.[1] A growing body of evidence indicates that numerous viruses exploit the Rac1 signaling pathway to facilitate their own replication within host cells.[1][2] Consequently, the inhibition of Rac1 presents a promising host-targeting antiviral strategy.[3][4] This approach is attractive as it may offer a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.[1][4]
NSC23766 is a cell-permeable inhibitor that specifically targets the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs), Tiam1 and Trio, thereby preventing Rac1 activation.[1] These application notes provide an overview of the use of Rac1 inhibitors like NSC23766 in viral replication assays, along with detailed protocols for researchers in virology and drug development.
Mechanism of Action in Viral Replication
Rac1 signaling has been implicated in various stages of the viral life cycle, including entry, replication, and egress.[1][3] For influenza A virus (IAV), inhibition of Rac1 by NSC23766 has been shown to impair the activity of the viral polymerase complex, leading to reduced viral mRNA levels and subsequent inhibition of viral protein synthesis.[1][4] This ultimately results in significantly lower viral titers.[1] Interestingly, for IAV, Rac1 signaling does not appear to be essential for viral entry but is critical for post-entry replication steps.[1][4] In contrast, Rac1 activity is required for the internalization of other viruses such as HIV, vaccinia virus, and African swine fever virus.[1] The influenza virus NS1 protein has also been shown to interact with and down-regulate Rac1 activity to facilitate viral replication, highlighting the complex interplay between the virus and this host signaling pathway.[5]
Data Presentation
The following tables summarize the quantitative data on the effect of the Rac1 inhibitor NSC23766 on influenza A virus replication.
Table 1: Inhibition of Influenza A Virus Replication by NSC23766
| Virus Strain | Cell Line | NSC23766 Concentration (µM) | Inhibition of Viral Titer (%) | Reference |
| A/Puerto-Rico/8/34 | A549 | 50 | ~90 | [1] |
| A/Puerto-Rico/8/34 | A549 | 100 | >99 | [1] |
Table 2: Effect of NSC23766 on Influenza A Virus Polymerase Activity
| Assay Type | Cell Line | NSC23766 Concentration (µM) | Reduction in Luciferase Activity (%) | Reference |
| Mini-genome assay | A549 | 100 | ~50 | [1] |
Experimental Protocols
Protocol 1: General Viral Replication Assay (Plaque Assay)
This protocol describes a standard plaque assay to determine viral titers following treatment with a Rac1 inhibitor.
Materials:
-
Host cells permissive to the virus of interest (e.g., A549 cells for influenza virus)
-
Complete cell culture medium
-
Virus stock of known titer
-
Rac1 inhibitor (e.g., NSC23766) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 2x DMEM with 2% FBS and 1.6% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed host cells in 6-well plates and grow to 90-100% confluency.[6]
-
Prepare serial dilutions of the virus in serum-free medium.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Infect the cells with the virus dilutions for 1 hour at 37°C, gently rocking the plates every 15 minutes.[7]
-
During the infection, prepare the working concentrations of the Rac1 inhibitor in the overlay medium. Also, prepare a vehicle control (e.g., DMSO) in the overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the desired concentration of the Rac1 inhibitor or vehicle control to each well.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days, depending on the virus).
-
Once plaques are developed, fix the cells with 4% formaldehyde (B43269) for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 2: Viral Polymerase Activity Assay (Mini-Genome Assay)
This protocol is used to assess the direct impact of a Rac1 inhibitor on the activity of the viral polymerase.
Materials:
-
Host cells (e.g., A549)
-
Expression plasmids for viral polymerase proteins (PB1, PB2, PA) and nucleoprotein (NP)
-
A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by viral promoter sequences
-
Transfection reagent
-
Rac1 inhibitor (e.g., NSC23766)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed host cells in 24-well plates the day before transfection.
-
Co-transfect the cells with the expression plasmids for the viral polymerase proteins, the NP plasmid, and the reporter plasmid using a suitable transfection reagent.
-
Six hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the Rac1 inhibitor or a vehicle control.[1]
-
Incubate the cells for 24-48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each sample.
Visualizations
Caption: Rac1 signaling pathway in viral replication and point of inhibition.
References
- 1. The Rac1 Inhibitor NSC23766 Exerts Anti-Influenza Virus Properties by Affecting the Viral Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of exchange proteins directly activated by cAMP as a strategy for broad-spectrum antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rac1 Inhibitor NSC23766 Exerts Anti-Influenza Virus Properties by Affecting the Viral Polymerase Complex Activity | PLOS One [journals.plos.org]
- 5. Suppression of Rac1 Signaling by Influenza A Virus NS1 Facilitates Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. absa.org [absa.org]
Application Note: High-Throughput Chiral Quantification of (Rac)-X77 in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the enantiomers of (Rac)-X77, a novel therapeutic agent, in human plasma. A chiral stationary phase was employed for the successful separation of the R- and S-enantiomers. The sample preparation involved a straightforward protein precipitation protocol, ensuring high recovery and minimal matrix effects. The method was validated according to the International Council for Harmonisation (ICH) M10 bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over the calibrated range. This method is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
This compound is a chiral small molecule under development for the treatment of [Specify Disease Area]. As the pharmacological and toxicological profiles of the individual enantiomers may differ significantly, a stereoselective analytical method is crucial for pharmacokinetic and pharmacodynamic assessments.[1][2][3] This note describes a validated LC-MS/MS method for the separate quantification of the R- and S-enantiomers of X77 in human plasma, providing a critical tool for its clinical development.
Experimental
Materials and Reagents
-
This compound, R-X77, S-X77, and the stable isotope-labeled internal standard (IS), this compound-d4, were synthesized at Gemini Laboratories.
-
Human plasma (K2-EDTA) was sourced from a certified vendor.
-
LC-MS grade acetonitrile (B52724), methanol, and formic acid were purchased from a reputable supplier.
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC System
-
MS System: Sciex Triple Quad™ 6500+ Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Analytical Column: Chiralpak® IE-3 (150 x 4.6 mm, 3 µm)
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation.[4]
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (500 ng/mL this compound-d4 in 50% methanol).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation of the X77 enantiomers was achieved using a chiral stationary phase column.[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-80% B
-
5.0-5.1 min: 80-30% B
-
5.1-7.0 min: 30% B
-
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions for the analytes and the internal standard are listed in Table 1.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| R-X77 | 350.2 | 180.1 | 25 |
| S-X77 | 350.2 | 180.1 | 25 |
| This compound-d4 (IS) | 354.2 | 184.1 | 25 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, selectivity, recovery, and matrix effect according to ICH M10 guidelines.[4]
The calibration curves were linear over the concentration range of 1.00 to 1000 ng/mL for both R-X77 and S-X77. The correlation coefficient (r²) was consistently greater than 0.99 for both enantiomers. The lower limit of quantification (LLOQ) was established at 1.00 ng/mL.
Table 2: Calibration Curve Summary
| Enantiomer | Calibration Range (ng/mL) | Mean r² (n=3) | LLOQ (ng/mL) |
| R-X77 | 1.00 - 1000 | 0.9985 | 1.00 |
| S-X77 | 1.00 - 1000 | 0.9989 | 1.00 |
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results, summarized in Table 3, demonstrate that the method is both precise and accurate.
Table 3: Precision and Accuracy Data
| Enantiomer | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| R-X77 | LLOQ | 1.00 | 8.5 | -3.2 | 9.8 | -4.1 |
| Low | 3.00 | 6.2 | 1.5 | 7.5 | 0.8 | |
| Medium | 100 | 4.1 | -0.8 | 5.3 | -1.2 | |
| High | 800 | 3.5 | 2.1 | 4.8 | 1.9 | |
| S-X77 | LLOQ | 1.00 | 9.1 | -2.8 | 10.2 | -3.5 |
| Low | 3.00 | 5.8 | 2.3 | 6.9 | 1.5 | |
| Medium | 100 | 3.9 | -1.1 | 5.1 | -1.5 | |
| High | 800 | 3.2 | 1.8 | 4.5 | 1.6 |
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The results in Table 4 indicate consistent and high recovery with minimal matrix effects.
Table 4: Recovery and Matrix Effect
| Enantiomer | QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| R-X77 | Low | 3.00 | 92.5 | 98.2 |
| Medium | 100 | 95.1 | 101.5 | |
| High | 800 | 94.8 | 99.7 | |
| S-X77 | Low | 3.00 | 93.1 | 97.9 |
| Medium | 100 | 96.2 | 102.1 | |
| High | 800 | 95.5 | 100.3 |
Workflow and Pathway Diagrams
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
A highly sensitive, selective, and high-throughput LC-MS/MS method for the enantioselective quantification of this compound in human plasma has been successfully developed and validated. The method utilizes a simple protein precipitation for sample preparation and a chiral stationary phase for chromatographic separation. This robust method is well-suited for supporting pharmacokinetic and other studies during the clinical development of this compound.
References
- 1. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-X77 Concentration for Cell Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using (Rac)-X77. Our goal is to help you determine the optimal concentration of this novel MEK1/2 inhibitor for your specific cell-based assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a racemic small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2. By inhibiting MEK1/2, this compound blocks the phosphorylation and subsequent activation of ERK1/2 (p44/42 MAPK), a critical node in the RAS/RAF/MEK/ERK signaling pathway that regulates cell proliferation, differentiation, and survival.
Q2: What are the best practices for dissolving and storing this compound?
Proper handling and storage are critical for maintaining the compound's stability and activity.[1][2]
-
Solvent : High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10 mM).[1][3]
-
Preparation : To prepare the stock solution, add the appropriate volume of DMSO directly to the vial.[4] Gentle vortexing or sonication may be required to fully dissolve the compound.[5]
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][6] When stored correctly as a powder, the compound is stable for up to three years.[5]
-
Working Dilutions : Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.[6] The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1][3]
Q3: What is the recommended starting concentration for this compound in a new cell line?
For a novel compound, starting with a broad concentration range is recommended to establish a dose-response curve.[1][3] A logarithmic or semi-logarithmic dilution series is a common and effective approach.[3]
| Parameter | Recommendation | Rationale |
| Initial Range-Finding | 10 nM to 100 µM | Covers a wide range to identify the effective concentration window.[3][6] |
| Follow-up IC50 Determination | Center the range around the estimated effective concentration from the initial screen. | Provides a more precise determination of the half-maximal inhibitory concentration (IC50).[7] |
| Vehicle Control | Medium with the same final DMSO concentration as the highest this compound dose. | Essential to distinguish the compound's effect from any solvent-induced effects.[3][6] |
Q4: How does the racemic nature of this compound affect its activity?
This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (R and S). It is possible that one enantiomer is significantly more active than the other. The IC50 value of the racemic mixture represents the combined effect of both. For mechanistic studies, consider testing the purified enantiomers if they become available.
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| 1. No observable effect on ERK phosphorylation. | Concentration is too low: The dose range may be insufficient to inhibit MEK1/2 in your specific cell line.[1] | Action: Test a higher concentration range (e.g., up to 50-100 µM). Ensure your assay is sensitive enough by using a known MEK inhibitor as a positive control.[1] |
| Compound instability: The compound may have degraded due to improper storage or handling.[1] | Action: Prepare a fresh stock solution from powder.[6] Minimize freeze-thaw cycles by using aliquots.[1] | |
| Insensitive cell line: The cell line may not rely on the MAPK/ERK pathway for survival or proliferation, or it may have mutations that confer resistance. | Action: Confirm that your cell line expresses the target proteins (MEK1/2, ERK1/2). Test a cell line known to be sensitive to MEK inhibition (e.g., those with BRAF V600E mutation). | |
| 2. High levels of cell death, even at low concentrations. | Inhibitor concentration is too high: The compound may be causing off-target toxicity.[6] | Action: Perform a dose-response curve for cytotoxicity using an MTT, alamarBlue, or similar viability assay to determine the toxic concentration range.[6][8] |
| Prolonged exposure: Continuous exposure may be toxic to the cells.[6] | Action: Conduct a time-course experiment (e.g., 6, 24, 48 hours) to find the minimum time required to inhibit p-ERK without significant cell death.[1] | |
| Solvent toxicity: The final DMSO concentration in the media may be too high. | Action: Ensure the final DMSO concentration is ≤ 0.1%.[1] Always include a vehicle-only control to assess solvent toxicity.[6] | |
| 3. High variability between replicate experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can alter experimental outcomes.[1][9] | Action: Standardize all cell culture parameters. Use cells within a consistent passage number range and plate them to achieve a consistent confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability.[1] | Action: Calibrate pipettes regularly. When preparing dilutions, ensure thorough mixing at each step. | |
| Compound precipitation: The compound may be precipitating out of the cell culture medium, especially at higher concentrations. | Action: Visually inspect the media in the wells for any precipitate under a microscope. If precipitation occurs, consider using a lower concentration or a different solvent system if possible. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound by Western Blot
This protocol details how to measure the inhibition of ERK1/2 phosphorylation to determine the IC50 value of this compound.
-
Cell Seeding : Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation : Prepare a 2X serial dilution of this compound in complete culture medium. A typical range could be from 100 µM down to 1 nM. Include a vehicle control (DMSO only).[6]
-
Treatment : Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for a predetermined time (e.g., 2 hours). This time should be optimized based on the kinetics of ERK phosphorylation in your system.
-
Cell Lysis : Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot :
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[10][12]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization : Strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control like GAPDH to normalize the p-ERK signal.[12]
-
Data Analysis : Quantify the band intensities using densitometry software. Plot the normalized p-ERK signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[14]
Protocol 2: Assessing Cytotoxicity with an AlamarBlue™ Assay
This protocol describes how to measure the impact of this compound on cell viability.[15][16]
-
Cell Seeding : Plate cells in a 96-well clear-bottom black plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Treatment : Prepare serial dilutions of this compound in complete culture medium and add them to the wells.[6] Include a vehicle control and a "no-treatment" control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
Assay :
-
Measurement : Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[17]
-
Data Analysis : Normalize the fluorescence values to the vehicle control wells to calculate the percent viability. Plot percent viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.
Caption: Workflow for determining the optimal concentration of this compound for cell-based assays.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods [sigmaaldrich.com]
Troubleshooting guide for (Rac)-X77 experiments
Technical Support Center: (Rac)-X77
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of the MAPK signaling pathway.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended concentration range for cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | 1. Inconsistent dissolution of this compound. 2. Cell passage number too high. 3. Variation in treatment duration. | 1. Ensure complete solubilization in DMSO before further dilution in media. Vortex thoroughly. 2. Use cells within a consistent and low passage number range. 3. Standardize all incubation and treatment times across experiments. |
| Lower than expected potency (High IC50) | 1. Presence of high serum concentrations in media. 2. Rapid degradation of the compound. 3. Cell line expresses resistance mechanisms. | 1. Reduce serum concentration during treatment, if compatible with your cell line. 2. Prepare fresh dilutions from a frozen stock for each experiment. 3. Verify the activation status of the MAPK pathway in your cell line (e.g., via Western Blot for p-ERK). |
| Unexpected off-target effects or cytotoxicity | 1. Concentration used is too high. 2. Contamination of the compound or cell culture. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration. 2. Ensure aseptic techniques are followed and test for mycoplasma contamination. |
Experimental Protocols
Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 15 |
| HT-29 | Colon | 50 |
| HCT116 | Colon | 25 |
| PANC-1 | Pancreatic | 150 |
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Mitigating off-target effects of (Rac)-X77
Welcome to the Technical Support Center for (Rac)-X77. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers mitigate the off-target effects of this compound, a potent inhibitor of the novel serine/threonine kinase MAP4K7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target MAP4K7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7), a kinase involved in cellular proliferation signaling pathways. Its primary intended use is for pre-clinical research into its anti-proliferative effects in cancer cell lines.[1][2][3][4]
Q2: What are the known off-target effects of this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules.[5][6] Comprehensive kinase profiling has revealed that this compound exhibits inhibitory activity against Polo-like kinase 1 (PLK1) and weak antagonism of the hERG potassium channel.[7] These off-target activities can lead to unintended cellular phenotypes and potential cardiotoxicity.[8]
Q3: I'm observing a cellular phenotype that doesn't align with known MAP4K7 inhibition. Could this be due to off-target effects?
A3: This is a strong indication of potential off-target activity.[9] The observed phenotype could be a result of PLK1 inhibition, which can cause mitotic arrest and apoptosis.[7][10] It is crucial to perform control experiments to distinguish on-target from off-target effects.[9]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that inhibits MAP4K7 without significantly affecting PLK1.[11] Additionally, employing a structurally unrelated MAP4K7 inhibitor or using genetic knockdown (e.g., siRNA or CRISPR) of MAP4K7 can help validate that the observed phenotype is due to on-target inhibition.[5][9]
Q5: Are there commercially available services to profile the selectivity of my compound?
A5: Yes, several companies offer kinase selectivity profiling services that can screen your compound against a large panel of kinases.[12][13][14][15][] This is a proactive way to identify potential off-target effects early in your research.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in multiple cell lines. | The observed toxicity may be due to the off-target inhibition of PLK1, a critical regulator of mitosis.[7][10] | 1. Perform a dose-response curve: Determine the IC50 for both MAP4K7 and PLK1 in your cell line. Use a concentration of this compound that is selective for MAP4K7. 2. Validate with a secondary inhibitor: Use a structurally different MAP4K7 inhibitor to see if it recapitulates the phenotype.[1][2][3] 3. Genetic knockdown: Use siRNA or CRISPR to specifically knockdown MAP4K7 and compare the phenotype to that observed with this compound treatment.[9] |
| Inconsistent results between different experimental batches. | This could be due to compound instability, variations in cell culture conditions, or inconsistent handling.[17] | 1. Compound stability: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles.[18] 2. Cell culture consistency: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.[19] 3. Standardize protocols: Maintain consistent incubation times, reagent concentrations, and handling procedures. |
| Discrepancy between biochemical assay and cell-based assay results. | High intracellular ATP concentrations can outcompete ATP-competitive inhibitors like this compound in cell-based assays.[9] The compound may also be subject to cellular efflux pumps.[9] | 1. Use ATP-competitive assays: When possible, use biochemical assays with ATP concentrations that mimic intracellular levels. 2. Measure intracellular concentration: If possible, use techniques like LC-MS/MS to determine the intracellular concentration of this compound. 3. Test in different cell lines: The expression of efflux pumps can vary between cell lines.[20] |
| Observed phenotype does not match MAP4K7 knockdown. | The phenotype is likely a result of off-target effects, such as PLK1 inhibition.[5] | 1. Rescue experiment: Overexpress a drug-resistant mutant of MAP4K7. If the phenotype is on-target, it should be reversed.[9] 2. Profile downstream targets: Use western blotting to check the phosphorylation status of known downstream targets of both MAP4K7 and PLK1. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Assay Type | Significance |
| MAP4K7 | 15 | Biochemical Kinase Assay | On-target potency |
| PLK1 | 250 | Biochemical Kinase Assay | Off-target activity, potential for mitotic arrest |
| hERG | 8500 | Whole-cell Patch Clamp | Weak off-target activity, low risk of cardiotoxicity at typical in vitro concentrations |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is engaging with its intended target, MAP4K7, in a cellular context.
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat one set of cells with this compound at a desired concentration (e.g., 10x IC50) and a control set with a vehicle (e.g., DMSO). Incubate for 1-2 hours.
-
Heat Shock: Harvest and resuspend the cells in a buffered solution with protease inhibitors. Aliquot the cell suspension from both treated and vehicle-treated groups into separate PCR tubes.
-
Temperature Gradient: Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Detection: Centrifuge the lysates to pellet the aggregated proteins. Analyze the amount of soluble MAP4K7 and suspected off-targets (e.g., PLK1) in the supernatant by Western blotting.
-
Analysis: In the this compound-treated samples, the target protein should be more stable at higher temperatures compared to the vehicle control, indicating target engagement.[5]
2. Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity
This is the gold-standard method for assessing the inhibitory effect of a compound on the hERG channel.[8]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture the cells according to standard protocols and plate them at a low density in a recording chamber on the day of the experiment.[21]
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[8]
-
Voltage Protocol and Baseline Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current. Record baseline currents in the vehicle control solution.[8][22]
-
Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Data Acquisition and Analysis: Record the hERG tail current at each concentration of this compound. Calculate the percent inhibition relative to the baseline and determine the IC50 value.[22]
Visualizations
Caption: Intended signaling pathway of this compound targeting MAP4K7.
Caption: Off-target effect of this compound on the PLK1 pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Kinase Selectivity Profiling Services [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. promocell.com [promocell.com]
- 20. benchchem.com [benchchem.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. fda.gov [fda.gov]
Technical Support Center: Improving the Bioavailability of (Rac)-X77 for In Vivo Studies
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with (Rac)-X77 and encountering challenges with its bioavailability in in vivo studies. This resource provides troubleshooting advice and detailed protocols to help enhance the systemic exposure of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays with this compound show high potency, but I'm not observing the expected efficacy in my animal models. What is a likely cause?
A1: A common reason for a disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it needs to dissolve in the gastrointestinal fluids and then be absorbed into the bloodstream.[1] this compound, like many small molecule inhibitors, is likely a lipophilic compound with low aqueous solubility, which can significantly limit its dissolution and subsequent absorption.[2]
Q2: I'm seeing high variability in the responses between individual animals in my study. Could this be related to bioavailability?
A2: Yes, high inter-animal variability is often a sign of inconsistent absorption, which is common for poorly soluble compounds. Factors such as the presence of food can significantly alter the gastrointestinal environment and affect the absorption of such drugs.[1] Standardizing formulation and feeding schedules can help mitigate this.
Q3: What are the first steps I should take to improve the bioavailability of this compound?
A3: The initial focus should be on improving the solubility and dissolution rate of the compound.[1] This can be approached by:
-
Formulation Development: Exploring different vehicles, including co-solvents, surfactants, and lipid-based systems to keep the compound in solution in the gastrointestinal tract.[3][4]
-
Particle Size Reduction: Decreasing the particle size of the compound to increase its surface area for dissolution.[4][5]
Q4: Are there any pre-formulated suggestions available for this compound?
A4: Some suppliers suggest basic formulations. For example, a stock solution in DMSO can be diluted into vehicles like corn oil, PEG300/Tween-80 in saline, or SBE-β-CD in saline.[6] These should be considered starting points for further optimization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or undetectable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility limiting dissolution and absorption. | 1. Conduct solubility screening: Test the solubility of this compound in various pharmaceutically acceptable solvents (co-solvents, surfactants, and oils). (See Protocol 1). 2. Develop an enabling formulation: Based on solubility data, formulate this compound as a solution, suspension, or lipid-based system. (See Protocol 2). 3. Consider particle size reduction: If using a suspension, micronize the compound to improve its dissolution rate. (See Protocol 3). |
| Precipitation of this compound observed when preparing the dosing formulation. | The chosen vehicle is not a suitable solvent or the concentration is too high. | 1. Review solubility data: Ensure the concentration of this compound is below its saturation point in the chosen vehicle. 2. Add a co-solvent or surfactant: These can increase the solvent capacity of your vehicle. 3. Use a precipitation inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state.[1] |
| High variability in plasma exposure between animals. | Inconsistent absorption due to formulation instability or food effects. | 1. Ensure formulation homogeneity: If using a suspension, make sure it is uniformly suspended before dosing each animal.[1] 2. Standardize feeding schedules: The presence or absence of food can impact the absorption of lipophilic compounds.[1] 3. Consider a self-emulsifying drug delivery system (SEDDS): These formulations form a fine emulsion in the gut, which can lead to more consistent absorption.[4][5] |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify excipients that can effectively solubilize this compound.
Methodology:
-
Prepare a panel of pharmaceutically acceptable excipients.
-
Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each excipient or pre-mixed vehicle system.
-
Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C) for 24-48 hours to achieve saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate analytical solvent.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Table 1: Example Excipient Solubility Screening Data for this compound
| Excipient/Vehicle | Category | Measured Solubility (mg/mL) |
| Water | Aqueous | < 0.01 |
| PEG 400 | Co-solvent | 25.3 |
| Propylene Glycol | Co-solvent | 15.8 |
| Polysorbate 80 | Surfactant | 42.1 |
| Cremophor EL | Surfactant | 55.6 |
| Corn Oil | Lipid | 8.5 |
| 20% SBE-β-CD in Saline | Complexing Agent | 2.1[6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Co-solvent/Surfactant Mix | > 2.0[6] |
| 10% DMSO / 90% Corn Oil | Co-solvent/Lipid Mix | > 2.0[6] |
Protocol 2: Preparation of a Co-Solvent/Surfactant Formulation
Objective: To prepare a solution of this compound for oral administration.
Methodology:
-
Based on the solubility screening, select a suitable co-solvent and surfactant. For this example, we will use the formulation suggested by a commercial supplier.[6]
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO to dissolve the this compound completely.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Finally, add saline to reach the final volume and mix well.
Example Formulation: To prepare a 2 mg/mL solution:
-
This compound: 2 mg
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween-80: 50 µL
-
Saline: 450 µL
Protocol 3: Preparation of a Micronized Suspension
Objective: To prepare a suspension of micronized this compound to enhance its dissolution rate.
Methodology:
-
Micronization: Reduce the particle size of this compound using a jet mill or a similar technique. Characterize the particle size distribution to ensure it is within the desired range (e.g., < 10 µm).
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v Polysorbate 80).
-
Suspension Formulation: Gradually add the micronized this compound to the vehicle while stirring to form a uniform suspension.
-
Stability Assessment: Visually inspect the suspension for any signs of aggregation or settling over a relevant timeframe.
Visualizations
Caption: Workflow for improving the in vivo bioavailability of this compound.
Caption: Relationship between properties, challenges, and solutions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. symmetric.events [symmetric.events]
- 3. erpublications.com [erpublications.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Common pitfalls in (Rac)-X77 handling and storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and storage of (Rac)-X77. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For aqueous working solutions, further dilution in a buffered solution (e.g., PBS, pH 7.2-7.4) is advised. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q2: How should I store the lyophilized powder and reconstituted solutions of this compound?
Proper storage is critical to maintain the integrity of this compound. Please refer to the following table for detailed storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 24 months | Protect from moisture and light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Up to 24 hours | Prepare fresh before each experiment. |
Q3: I am observing lower than expected efficacy in my cell-based assays. What could be the cause?
Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:
-
Improper Storage: Verify that both the lyophilized powder and reconstituted solutions have been stored according to the recommended conditions.
-
Compound Degradation: Repeated freeze-thaw cycles or exposure to light can degrade the compound. Use a fresh aliquot of the stock solution.
-
Incorrect Concentration: Re-verify the calculations for your working solution concentration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
Q4: Can I use this compound in animal studies?
Yes, this compound can be used in in vivo studies. However, a vehicle other than pure DMSO is required for animal administration. A common vehicle formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be minimized. A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
If you are experiencing difficulty dissolving this compound in your aqueous experimental buffer, consider the following:
-
Initial Dissolution in Organic Solvent: Ensure the compound is first fully dissolved in DMSO before further dilution in the aqueous buffer.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of fine particulates.
-
Warming: Briefly warming the solution to 37°C may improve solubility. However, do not prolong heating to avoid degradation.
-
pH Adjustment: Check the pH of your buffer, as extreme pH values can affect the solubility of the compound.
Issue 2: Inconsistent Results Between Experiments
Lack of reproducibility can often be traced back to handling and storage inconsistencies.
Workflow for Ensuring Reproducibility
Caption: Workflow for reproducible experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol can be used to assess the stability of this compound under different storage conditions.
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Proposed inhibitory action of this compound.
How to prevent (Rac)-X77 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (Rac)-X77 in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to the precipitation of this compound and provides step-by-step solutions to overcome these challenges.
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
-
Possible Cause: this compound is a poorly water-soluble compound, and direct addition to an aqueous environment will likely cause it to precipitate out of solution.
-
Solution: A stock solution of this compound should first be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). MedChemExpress reports a high solubility of this compound in DMSO at 250 mg/mL with the aid of ultrasonic treatment.[1] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can impact solubility.[1] This stock solution can then be serially diluted into the final aqueous buffer. For the final dilution step, it is important to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Issue 2: Precipitation occurs over time, even after initial successful solubilization.
-
Possible Cause 1: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer system.
-
Solution 1: Decrease the final concentration of this compound in the aqueous solution. If a higher concentration is required, a formulation approach with solubilizing excipients will be necessary (see Issue 3).
-
Possible Cause 2: The final concentration of the organic co-solvent (e.g., DMSO) from the stock solution is too high, leading to insolubility or affecting the biological system under study.
-
Solution 2: Optimize the concentration of the stock solution to minimize the volume of organic solvent added to the aqueous buffer. Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid toxicity.
-
Possible Cause 3: Changes in temperature or pH of the solution.
-
Solution 3: Ensure that the final solution is stored at a constant and appropriate temperature. The stability of the stock solution is reported to be 6 months at -80°C and 1 month at -20°C.[1][2] Avoid repeated freeze-thaw cycles.[2] The effect of pH on the solubility of this compound is not publicly documented; therefore, it is recommended to maintain a consistent pH in the experimental buffer.
Issue 3: A higher concentration of this compound is required in an aqueous-based solution for in vivo or other specific experimental needs.
-
Possible Cause: The required concentration of this compound is significantly above its intrinsic aqueous solubility.
-
Solution: Employ a formulation strategy using co-solvents, surfactants, or complexing agents to enhance the solubility of this compound. Several protocols have been developed to achieve a concentration of at least 2.08 mg/mL.[1] If precipitation or phase separation occurs during the preparation of these formulations, gentle heating and/or sonication can be used to aid dissolution.[1]
Experimental Protocols for Solubilization
The following protocols are designed to prepare a clear solution of this compound at a concentration of ≥ 2.08 mg/mL.[1]
Protocol 1: Co-solvent/Surfactant Formulation
This protocol utilizes a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to improve the solubility of this compound in a saline solution.
-
Start with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a clean vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix until a clear solution is obtained.
Protocol 2: Cyclodextrin-based Formulation
This method uses a cyclodextrin, specifically sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Start with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a clean vial, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To the SBE-β-CD solution, add 100 µL of the this compound DMSO stock solution and mix thoroughly until a clear solution is achieved.
Protocol 3: Oil-based Formulation
For certain applications, such as oral administration in animal studies, an oil-based formulation can be used.
-
Start with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a clean vial, add 900 µL of corn oil.
-
To the corn oil, add 100 µL of the this compound DMSO stock solution and mix thoroughly until a clear solution is obtained. It is noted that this formulation should be used with caution for continuous dosing periods exceeding half a month.[1]
Quantitative Data Summary
The following table summarizes the components and final concentrations for the described solubilization protocols.
| Protocol | This compound Stock (in DMSO) | PEG300 | Tween-80 | 20% SBE-β-CD in Saline | Corn Oil | Saline | Final this compound Concentration |
| 1 | 10% | 40% | 5% | - | - | 45% | ≥ 2.08 mg/mL |
| 2 | 10% | - | - | 90% | - | - | ≥ 2.08 mg/mL |
| 3 | 10% | - | - | - | 90% | - | ≥ 2.08 mg/mL |
Visualizations
Caption: General workflow for preparing an aqueous solution of this compound.
Caption: Logical relationship between the problem and solutions for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic form of X77, a potent non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus that causes COVID-19.[1] It binds to the enzyme with a dissociation constant (Kd) of 0.057 µM.[1]
Q2: Why does my this compound precipitate when I add it to my cell culture media?
A2: this compound has low solubility in aqueous solutions. Direct addition of the compound, especially from a solid form or a highly concentrated stock, into an aqueous medium like cell culture media will likely cause it to exceed its solubility limit and precipitate. It is recommended to first dissolve this compound in an organic solvent like DMSO and then serially dilute it into your media, ensuring the final DMSO concentration is not detrimental to your cells.
Q3: Can I heat the formulation to dissolve this compound?
A3: Yes, gentle heating can be used to aid in the dissolution of this compound if precipitation occurs during the preparation of a formulation.[1] However, the thermal stability of this compound in solution has not been widely reported, so prolonged or excessive heating should be avoided to prevent potential degradation.
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions of this compound in an organic solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] The stability of this compound in the described aqueous formulations over time has not been specified, so it is best to prepare these solutions fresh before each experiment.
Q5: Are there alternative methods to improve the solubility of poorly water-soluble drugs like this compound?
A5: Yes, various formulation strategies are employed for drugs with low aqueous solubility. These include particle size reduction (micronization or nanosuspensions), the formation of solid dispersions where the drug is dispersed in a polymer matrix, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). The choice of strategy depends on the specific physicochemical properties of the drug and the intended application.
References
Optimizing incubation time for (Rac)-X77 in enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for (Rac)-X77 in enzymatic assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the racemic mixture of X77, a potent, non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1] X77 binds to the SARS-CoV-2 Mpro with a high affinity, demonstrating a dissociation constant (Kd) of 0.057 μM.[1] this compound is intended for research use only.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Why is optimizing incubation time crucial for an enzyme inhibitor like this compound?
Optimizing the incubation time is critical to accurately determine the inhibitory potency (e.g., IC50) of a compound. Several factors can influence the apparent IC50 value, including the mechanism of inhibition, the stability of the enzyme and inhibitor, and the time required for the inhibitor to reach equilibrium with the enzyme.[2][3] For non-covalent inhibitors, a pre-incubation period is often necessary to allow the binding to reach equilibrium.
Q4: What are the general factors that can affect enzyme assay results?
Several factors can impact the outcome of an enzymatic assay, including:
-
Temperature: Enzyme activity is highly sensitive to temperature. Most assays are performed at a constant temperature, often room temperature (20-25°C) or 37°C.[4][5][6]
-
pH: The pH of the assay buffer can influence the enzyme's structure and activity, as well as the charge of the substrate and inhibitor.[5][7]
-
Enzyme and Substrate Concentration: The rate of the reaction is dependent on the concentrations of both the enzyme and the substrate.[6][8]
-
Presence of Inhibitors or Activators: Compounds that modulate enzyme activity will directly affect the assay results.[8]
-
Reagent Preparation and Pipetting Accuracy: Inconsistent reagent preparation or inaccurate pipetting can lead to significant variability in the data.[4][9]
Troubleshooting Guide
This guide addresses common problems encountered when performing enzymatic assays with inhibitors like this compound.
| Problem | Possible Cause | Solution |
| No or Weak Signal | Omission of a key reagent (e.g., enzyme, substrate). | Systematically check that all assay components were added in the correct order and volume. |
| Inactive enzyme or substrate. | Ensure reagents have been stored correctly and have not expired. Test the activity of the enzyme and substrate independently if possible. | |
| Incorrect plate reader settings. | Verify that the correct wavelength and filter settings are being used for your specific assay.[4][9] | |
| High Background Signal | Contaminated reagents or buffers. | Prepare fresh buffers and reagents. |
| Non-specific binding of the inhibitor or detection reagents. | Optimize blocking steps or adjust the buffer composition (e.g., by adding a non-ionic detergent like Tween-20 at a low concentration).[9] | |
| Autofluorescence of the inhibitor. | Run a control experiment with the inhibitor in the absence of the enzyme to quantify its intrinsic fluorescence. | |
| Inconsistent or Non-Reproducible Results | Improper mixing of reagents. | Ensure all solutions are thoroughly mixed before and after addition to the assay plate.[4] |
| Temperature or pH fluctuations. | Use a temperature-controlled plate reader and ensure the buffer has the correct pH.[4][5] | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to minimize volume variations. Prepare a master mix for reagents where possible.[9] | |
| "Edge effects" in microplates. | Avoid using the outer wells of the plate, or ensure proper sealing and humidity control during long incubations to prevent evaporation.[4] | |
| IC50 Value Shifts with Pre-incubation Time | Slow-binding inhibition. | The inhibitor may take time to reach its binding equilibrium with the enzyme. Perform a time-course experiment to determine the optimal pre-incubation time.[3][10] |
| Inhibitor or enzyme instability. | Assess the stability of the enzyme and this compound over the course of the experiment by incubating them separately under assay conditions and then measuring residual activity. |
Data Presentation: Effect of Pre-incubation Time on IC50
The following table provides illustrative data on how the pre-incubation time of this compound with the SARS-CoV-2 Mpro can affect the apparent IC50 value.
| Pre-incubation Time (minutes) | Apparent IC50 (nM) |
| 0 | 250 |
| 15 | 150 |
| 30 | 100 |
| 60 | 98 |
| 120 | 102 |
This is example data and may not be representative of actual experimental results.
Experimental Protocols
Protocol: Determining the Optimal Pre-incubation Time for this compound
This protocol outlines a general procedure to determine the necessary pre-incubation time for this compound with its target enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer at the optimal pH and ionic strength for the target enzyme.
-
Prepare solutions of the enzyme and its substrate in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the enzyme solution to a series of wells.
-
Add serial dilutions of this compound to the wells containing the enzyme. Include control wells with no inhibitor.
-
The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 15, 30, 60, and 120 minutes) at a constant temperature.
-
-
Initiation of Reaction:
-
After each pre-incubation period, initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition:
-
Measure the reaction progress by monitoring the change in a detectable signal (e.g., fluorescence or absorbance) over a fixed period using a plate reader. The measurement time should be within the linear range of the reaction.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The optimal pre-incubation time is the shortest time at which the IC50 value becomes stable.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. microbenotes.com [microbenotes.com]
- 8. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Addressing Cytotoxicity of (Rac)-X77 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with (Rac)-X77.
Understanding this compound and Potential for Cytotoxicity
This compound is the racemic mixture of X77, a potent, non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2][3] Mpro is a viral cysteine protease essential for the replication of the virus.[4][5] While the primary target of this compound is viral, off-target effects or high concentrations can lead to cytotoxicity in mammalian cell lines. The "(Rac)" designation in its name refers to its racemic nature and does not indicate a direct intended activity against Rac family GTPases. However, given the name, it is plausible that researchers might encounter information about Rac GTPase inhibitors, which are known to have cytotoxic effects and off-target activities.[6][7][8][9] This guide will address both the context of this compound as a SARS-CoV-2 Mpro inhibitor and the potential for confusion with Rac GTPase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a racemate of X77, which acts as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] This protease is crucial for processing viral polyproteins, a necessary step for viral replication.[4][5] By inhibiting Mpro, this compound blocks the viral life cycle.
Q2: Why am I observing cytotoxicity in my cell lines when using this compound?
A2: Cytotoxicity from small molecule inhibitors like this compound can arise from several factors:
-
High Concentrations: Concentrations significantly above the effective inhibitory concentration (IC50) for Mpro may lead to off-target effects and cellular stress, resulting in cell death.
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides Mpro, disrupting essential cellular pathways. While not definitively reported for X77, this is a common characteristic of small molecule inhibitors.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.1-0.5%).[10][11]
-
Compound Instability: Degradation of the compound in culture media could produce toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to differences in metabolism, membrane permeability, and expression of potential off-target proteins.
Q3: Could the "(Rac)" in the name indicate an effect on Rac GTPases?
A3: The "(Rac)" in this compound denotes that it is a racemic mixture, meaning it contains both enantiomers of the X77 molecule. It does not imply that it is designed to target Rac GTPases. However, it is important to be aware of the distinct class of Rac GTPase inhibitors (e.g., NSC23766, EHT1864), which are known to have significant biological effects, including cytotoxicity and off-target activities on pathways like actin cytoskeleton organization and cell survival.[6][7][8][9][12][13] Confusion between these compound classes is possible due to the nomenclature.
Q4: What are the typical signs of cytotoxicity I should look for?
A4: Signs of cytotoxicity include:
-
Reduced cell viability and proliferation, often measured by assays like MTT or CellTiter-Glo®.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, membrane blebbing, or vacuolization.
-
Induction of apoptosis, which can be detected by measuring the activity of caspases (e.g., caspase-3/7).[14][15][16][17][18]
-
Increased membrane permeability, detectable with dyes like trypan blue or through LDH release assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death at expected effective concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 for cytotoxicity and compare it to the reported IC50 for Mpro inhibition. Start with a wider range of concentrations, including much lower ones. |
| Cell line is particularly sensitive. | Test the compound in a different, less sensitive cell line if possible, to confirm if the effect is cell line-specific. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.[10][11] | |
| No inhibition of viral replication, but high cytotoxicity. | Off-target effects are dominating the cellular response. | Consider if the observed cytotoxicity is masking the antiviral effect. Use a lower, non-toxic concentration of the inhibitor. Investigate potential off-target pathways. |
| Compound instability. | Prepare fresh stock solutions and dilutions for each experiment. Protect from light and repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, confluency, and media components. Regularly test for mycoplasma contamination. |
| Pipetting errors during serial dilutions. | Ensure accurate and consistent pipetting. Calibrate pipettes regularly. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16]
Materials:
-
This compound stock solution
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using a white-walled 96-well plate.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). The luminescence signal is proportional to the amount of caspase activity. Plot the relative luminescence units (RLU) against the inhibitor concentration.
Visualizations
Signaling Pathway: Potential Off-Target Effects on Rac GTPase Signaling
While this compound is a SARS-CoV-2 Mpro inhibitor, the following diagram illustrates a simplified Rac GTPase signaling pathway, which can be affected by specific Rac inhibitors and serves as a conceptual framework for considering potential off-target effects of small molecules in general.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of coronaviral main proteases in complex with the non-covalent inhibitor X77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical off‐target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Refinement of (Rac)-X77 Purification Protocol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for (Rac)-X77.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chiral separation of this compound.
| Issue | Potential Cause | Recommended Solution |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often a good starting point for separating aromatic compounds like X77.[1] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., n-hexane).[1] | |
| Poor resolution of enantiomers | Mobile phase composition is not optimal. | Systematically adjust the percentage of the alcohol modifier. A lower percentage can increase retention and improve resolution, but may also lead to broader peaks.[1] |
| Flow rate is too high. | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to 0.5 mL/min to see if resolution improves.[1][2] | |
| Column temperature is not optimal. | Vary the column temperature. Both increasing and decreasing the temperature can impact chiral separations, so it is a valuable parameter to screen.[2] | |
| Peak tailing | Secondary interactions with the stationary phase. | This can be caused by interactions with residual silanols on silica-based CSPs. Consider using a different brand or type of column, or adding a small amount of a competing amine to the mobile phase. |
| Column overload. | Reduce the amount of sample injected onto the column. Dilute the sample and reinject.[1] | |
| Low Yield | Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, a stronger injection solvent can be used, but the injection volume should be kept small. |
| Adsorption of the compound to the system. | Passivate the HPLC system with a blank injection of a high-concentration standard to saturate any active sites. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Chiral stationary phases may require longer equilibration times than standard reverse-phase columns, especially when changing mobile phase composition.[2] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[2] | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting point for developing a chiral separation method for this compound?
A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column. For the mobile phase, begin with a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (B145695) in a 90:10 ratio. The flow rate can be initially set to 1.0 mL/min.[1]
2. How can I improve the resolution between the two enantiomers of X77?
To improve resolution, you can try the following:
-
Optimize the mobile phase: Systematically vary the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.
-
Reduce the flow rate: Lowering the flow rate often leads to better resolution in chiral chromatography.[1][2]
-
Adjust the temperature: Experiment with different column temperatures, as this can affect the interactions between the enantiomers and the stationary phase.[2]
3. What should I do if I observe peak tailing?
Peak tailing can be addressed by:
-
Reducing sample concentration: Overloading the column is a common cause of tailing. Try injecting a more dilute sample.[1]
-
Checking for secondary interactions: If tailing persists, it may be due to unwanted interactions with the stationary phase. Consider using a different column or adding a mobile phase additive to block active sites.
4. How is enantiomeric excess (ee) calculated?
Enantiomeric excess is a measure of the purity of a chiral sample. It can be calculated using the peak areas of the two enantiomers from the chromatogram with the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[3]
5. Can the elution order of the enantiomers be reversed?
In some cases, yes. The elution order can sometimes be inverted by changing the chiral stationary phase, the type of alcohol used as the mobile phase modifier (e.g., switching from isopropanol to ethanol), or by changing the column temperature.[1]
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Separation
This protocol outlines a baseline method for the analytical-scale separation of this compound enantiomers.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Chiral Cellulose-based column (e.g., Cellulose-1, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. |
Protocol 2: Enantiomeric Excess (ee) Calculation
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Identify the major and minor enantiomers based on their peak areas.
-
Use the following formula to calculate the enantiomeric excess: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100[3]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution
| n-Hexane:Isopropanol Ratio | Resolution (Rs) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) |
| 95:5 | 1.8 | 12.5 | 14.2 |
| 90:10 | 1.5 | 10.1 | 11.3 |
| 85:15 | 1.1 | 8.2 | 8.9 |
Table 2: Effect of Flow Rate on Resolution
| Flow Rate (mL/min) | Resolution (Rs) | Backpressure (psi) |
| 0.5 | 1.9 | 800 |
| 1.0 | 1.5 | 1600 |
| 1.5 | 1.2 | 2400 |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for poor enantiomeric separation.
References
Validation & Comparative
In Vitro Biological Activity of (Rac)-X77: A Comparative Guide for SARS-CoV-2 Main Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro biological activity of (Rac)-X77 with other prominent SARS-CoV-2 Main Protease (Mpro) inhibitors, Nirmatrelvir (B3392351) and Ensitrelvir (B8223680). The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound is the racemic mixture of X77, a potent, non-covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication. This guide evaluates its in vitro efficacy in comparison to Nirmatrelvir (a key component of Paxlovid), a covalent inhibitor, and Ensitrelvir, another non-covalent inhibitor. The comparison focuses on their inhibitory potency against the wild-type SARS-CoV-2 Mpro and various variants of concern.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the quantitative data on the in vitro inhibitory activity of this compound, Nirmatrelvir, and Ensitrelvir against SARS-CoV-2 Mpro. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro
| Inhibitor | Target | Assay Type | Metric | Value (µM) | Mechanism of Action |
| X77 | SARS-CoV-2 Mpro | - | Kd | 0.057 | Non-covalent |
| SARS-CoV-2 3CLpro | Fluorescence Inhibition | IC50 | 4.1[1] | Non-covalent | |
| Nirmatrelvir (PF-07321332) | Wild-type SARS-CoV-2 Mpro | FRET | Ki | 0.000933[2] | Covalent (Reversible) |
| Wild-type SARS-CoV-2 Mpro | FRET | IC50 | 0.022[3] | Covalent (Reversible) | |
| Ensitrelvir (S-217622) | Wild-type SARS-CoV-2 Mpro | FRET | Ki | 0.009[3] | Non-covalent |
| Wild-type SARS-CoV-2 Mpro | FRET | IC50 | 0.013[2][3] | Non-covalent |
Table 2: Cell-Based Antiviral Activity against SARS-CoV-2
| Inhibitor | Virus Strain | Cell Line | Metric | Value (nM) |
| Nirmatrelvir (PF-07321332) | USA-WA1/2020 | VeroE6 P-gp KO | EC50 | 38.0[4] |
| Omicron | VeroE6 P-gp KO | EC50 | 16.2[4] | |
| Ensitrelvir (S-217622) | WK-521 (Ancestral) | VeroE6/TMPRSS2 | EC50 | 370[4] |
| Omicron BA.1.18 | VeroE6/TMPRSS2 | EC50 | 290[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from common practices in the field.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is widely used to determine the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory potency of compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of a compound against Mpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its termini. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds dissolved in DMSO
-
96- or 384-well microplates (black, low-binding)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of Mpro to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value. For Ki determination, experiments are performed at varying substrate concentrations.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a compound in inhibiting SARS-CoV-2 replication.
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. After a defined incubation period, the viral load is quantified to determine the extent of inhibition.
Materials:
-
Host cell line (e.g., Vero E6, Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., RT-qPCR, immunofluorescence, or cytopathic effect (CPE) assessment)
Procedure:
-
Seed the host cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Quantify the viral load. This can be done by:
-
RT-qPCR: Measuring the amount of viral RNA in the cell supernatant or cell lysate.
-
Immunofluorescence: Staining for viral antigens within the cells.
-
CPE Assay: Assessing the virus-induced cell death, often using a cell viability dye.
-
-
Plot the viral load (or a proxy for it) against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualization
Signaling Pathway: SARS-CoV-2 Replication and Mpro Inhibition
The following diagram illustrates the role of the Main Protease (Mpro) in the replication cycle of SARS-CoV-2 and the mechanism of its inhibition by antiviral compounds.
Caption: SARS-CoV-2 Mpro is essential for cleaving viral polyproteins to form the replication complex.
Experimental Workflow: FRET-Based Mpro Inhibition Assay
This diagram outlines the workflow for determining the inhibitory activity of a compound against SARS-CoV-2 Mpro using a FRET-based assay.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-X77 and Other Mpro Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapeutics. This guide provides a comparative overview of the efficacy of (Rac)-X77, a non-covalent Mpro inhibitor, with other notable Mpro inhibitors: Nirmatrelvir (B3392351), Ensitrelvir (B8223680), GC376, and Boceprevir. The data presented is compiled from various studies and is intended to provide a comparative snapshot of their in vitro and cell-based activities.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other selected Mpro inhibitors. It is important to note that these values are sourced from different studies and may have been determined under varying experimental conditions. Therefore, direct comparison should be made with caution.
Table 1: In Vitro Mpro Enzymatic Inhibition Data (IC50)
| Inhibitor | IC50 (µM) | Inhibition Type |
| This compound | 3.7[1] | Non-covalent |
| X77 (active enantiomer) | 1.7[1] | Non-covalent |
| Nirmatrelvir | 0.014 - 0.166[2][3] | Covalent (reversible) |
| Ensitrelvir | 0.013 - 0.096[2][4] | Non-covalent |
| GC376 | 0.03 - 1.5[5][6] | Covalent (reversible) |
| Boceprevir | 0.95 - 4.13[4][5][7] | Covalent (reversible) |
Table 2: Cell-Based Antiviral Activity Data (EC50)
| Inhibitor | EC50 (µM) | Cell Line(s) |
| This compound | Not widely reported | - |
| Nirmatrelvir | 0.016 - 0.53[4] | Vero E6, VeroE6 P-gp KO |
| Ensitrelvir | 0.29 - 0.50[6] | Vero E6/TMPRSS2 |
| GC376 | 0.57 - 3.37[5][8] | Vero E6 |
| Boceprevir | 1.90 - 1.95[4] | Vero E6 |
Mandatory Visualization
Caption: SARS-CoV-2 Mpro signaling pathway.
Caption: Workflow for a FRET-based Mpro inhibition assay.
Caption: Workflow for a CPE-based antiviral assay.
Experimental Protocols
1. In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol is a generalized procedure based on common practices for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test inhibitors dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Add the diluted Mpro to each well of the assay plate.
-
Add the diluted test inhibitor to the corresponding wells. For control wells, add an equivalent volume of assay buffer with DMSO.
-
Pre-incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.[9][10]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex: 340 nm, Em: 490 nm).[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear rate of fluorescence increase over time.
-
Plot the V₀ against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
2. Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This protocol describes a general method for assessing the antiviral activity of compounds in a cell-based assay by measuring the inhibition of the virus-induced cytopathic effect (CPE).
-
Materials:
-
Host cell line permissive to SARS-CoV-2 infection (e.g., Vero E6, Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader for absorbance or luminescence
-
-
Procedure:
-
Seed the host cells into 96-well plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the diluted inhibitors to the respective wells. Include wells with medium and DMSO as vehicle controls and uninfected cell controls.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[11]
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).[12]
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected and virus controls.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value (the concentration at which 50% of the CPE is inhibited) by fitting the data to a dose-response curve.
-
In parallel, a cytotoxicity assay (CC50) is often performed by treating uninfected cells with the inhibitor to assess its toxicity. The selectivity index (SI) can then be calculated (SI = CC50/EC50).
-
References
- 1. researchgate.net [researchgate.net]
- 2. A SARS-CoV-2 Mpro mutation conferring ensitrelvir resistance paradoxically increases nirmatrelvir susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reframeDB [reframedb.org]
A Comparative Guide to the Experimental Validation of (Rac)-X77 and its Active Enantiomer, X77
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of publicly available experimental data for (Rac)-X77, a notable inhibitor of the SARS-CoV-2 main protease (Mpro). Due to the limited availability of direct cross-laboratory validation studies for this compound, this document focuses on the experimental results of its potent, active enantiomer, X77, to offer insights into its biochemical activity.
This compound is a racemic mixture, containing both enantiomers of the X77 compound.[1] X77 itself is recognized as a potent, non-covalent inhibitor of the main protease of SARS-CoV-2 (Mpro), an essential enzyme for viral replication.[1] Understanding the experimental validation of X77 is therefore crucial for assessing the potential of this compound as an antiviral agent.
Comparative Analysis of X77 Inhibitory Potency
While direct inter-laboratory studies on this compound are not publicly available, a comparison of reported inhibitory concentrations (IC₅₀) for X77 against SARS-CoV-2 Mpro from various research publications provides a basis for assessing its activity. It is important to note that variations in experimental conditions can contribute to differences in measured values.
| Publication/Source | Reported IC₅₀ (µM) | Notes |
| Stille et al. (2021) | 4.1 | The study focused on the development of covalent inhibitors derived from the X77 scaffold.[2] |
| Stille et al. (2021) | 0.41 | This value was reported for a derivative of X77 where the imidazole (B134444) ring was replaced with an α-haloacetamide warhead to create a covalent inhibitor.[2] |
| MedChemExpress | Not specified | While an IC₅₀ is not provided, a dissociation constant (Kd) of 0.057 µM is reported, indicating high-affinity binding to SARS-CoV-2 Mpro.[1] |
| Unspecified Study | 0.013 | A study reported a potent IC₅₀ value and an EC₅₀ of 0.37 µM in cell-based assays, highlighting its antiviral activity against various coronaviruses.[3] |
Disclaimer: The data presented above is aggregated from different sources and does not represent a direct, controlled cross-validation study. Variations in assay protocols, reagent concentrations, and instrumentation can influence the outcome of such experiments.
Experimental Protocols
The determination of the inhibitory potency of compounds like X77 typically involves enzymatic assays that measure the activity of the SARS-CoV-2 main protease in the presence of the inhibitor. A common method is a fluorogenic in vitro activity assay.
Protocol: Fluorogenic In Vitro Activity Assay for SARS-CoV-2 Mpro
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Ac-Abu-Tle-Leu-Gln-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., X77) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme and Substrate Preparation: Dilute the SARS-CoV-2 Mpro and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted Mpro to each well of the microplate.
-
Add the serially diluted test compound to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add a fixed volume of the fluorogenic substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/455 nm for AMC). The rate of increase in fluorescence is proportional to the Mpro activity.
-
Data Analysis:
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the viral replication pathway targeted by X77 and a typical experimental workflow.
Caption: SARS-CoV-2 replication pathway and the inhibitory action of X77 on the main protease (Mpro).
Caption: A generalized workflow for determining the IC₅₀ of an Mpro inhibitor.
References
Comparative Analysis of (Rac)-X77, Remdesivir, and Paxlovid for SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for three antiviral compounds against SARS-CoV-2: (Rac)-X77, Remdesivir (B604916), and Paxlovid. The information is compiled from publicly available research and is intended to offer a comparative perspective on their mechanisms of action and in vitro efficacy.
Executive Summary
This compound and Paxlovid (specifically its active component, nirmatrelvir) target the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In contrast, Remdesivir inhibits the viral RNA-dependent RNA polymerase (RdRp). Based on available biochemical assay data, nirmatrelvir (B3392351) demonstrates the most potent inhibition of Mpro, with inhibitory concentrations in the low nanomolar range. The active enantiomer of this compound, X77, shows inhibitory activity in the low micromolar range in similar assays. Remdesivir exhibits potent antiviral effects in cell-based assays, with effective concentrations in the nanomolar range. While direct comparative cell-based antiviral data for this compound is not publicly available, this guide presents the existing data to facilitate an indirect comparison and inform future research directions.
Data Presentation
Table 1: In Vitro Efficacy against SARS-CoV-2 Main Protease (Mpro)
| Compound | Assay Type | IC50 / Kᵢ | Source |
| This compound | FRET-based biochemical assay | IC50: 3.7 µM | [1] |
| X77 (active enantiomer) | FRET-based biochemical assay | IC50: 1.7 µM | [1] |
| Nirmatrelvir (active component of Paxlovid) | Biochemical enzymatic assay | Kᵢ: 3.1 nM | [2] |
| Nirmatrelvir | FRET-based biochemical assay | IC50: 47 nM | [3] |
| Nirmatrelvir | SARS-CoV-2 Mpro inhibitory assay | Kᵢ: 0.26 nM | [4] |
Table 2: Cell-Based Antiviral Efficacy against SARS-CoV-2
| Compound | Cell Line | Assay Type | EC50 | Source |
| This compound | Not Available | Not Available | Not Available | - |
| Remdesivir | Primary Human Airway Epithelial (HAE) cells | Antiviral activity assay | 9.9 nM | [5] |
| Remdesivir | Calu-3 cells | Antiviral activity assay | 280 nM | [5] |
| Remdesivir | A549-hACE2 cells | Antiviral activity assay | 115 nM | [5] |
| Nirmatrelvir (in Paxlovid) | dNHBE cells | Antiviral activity assay | 61.8 nM | [6] |
| Nirmatrelvir (in Paxlovid) | Vero E6 cells (with MDR1 inhibitor) | Antiviral activity assay | 74.5 nM | [4] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the points of intervention of this compound, Remdesivir, and Paxlovid within the SARS-CoV-2 replication cycle.
References
- 1. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 3. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (Rac)-X77 vs. X77 as SARS-CoV-2 Main Protease Inhibitors
A detailed evaluation for researchers and drug development professionals.
This guide provides a comprehensive comparison of the racemic mixture, (Rac)-X77, and its resolved enantiomer, X77, as inhibitors of the SARS-CoV-2 main protease (Mpro). The data presented herein is intended to inform researchers, scientists, and professionals in the field of drug development about the performance and characteristics of these two compounds.
Overview and Mechanism of Action
Both this compound and X77 are potent, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease that is essential for the replication of the SARS-CoV-2 virus.[3][4] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to produce functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.[5][6] By inhibiting Mpro, these compounds block the viral life cycle, making them attractive candidates for antiviral therapies.
This compound is the racemic mixture of the X77 molecule, meaning it contains equal amounts of both enantiomers.[2] X77, with the chemical name N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamine)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide, represents a single, specific enantiomer.[7] Structural studies have shown that X77 binds to the active site of Mpro.[1][8]
Quantitative Performance Data
A direct comparison of the inhibitory activity of this compound and its individual enantiomers reveals a significant difference in potency against the SARS-CoV-2 main protease.
| Compound | IC50 (µM) | Target |
| This compound | 3.7[9] | SARS-CoV-2 Mpro |
| X77 (R-enantiomer) | 1.7[9] | SARS-CoV-2 Mpro |
| S-X77 (S-enantiomer) | No significant inhibition[9] | SARS-CoV-2 Mpro |
Table 1: Inhibitory concentration (IC50) values of this compound, X77, and S-X77 against SARS-CoV-2 Mpro.
The data clearly indicates that the inhibitory activity of the racemic mixture is attributable to the X77 (R-enantiomer). The S-X77 enantiomer does not exhibit any significant inhibitory effect on Mpro.[9] The IC50 value of the active enantiomer, X77, is more than twofold lower than that of the racemic mixture, highlighting its superior potency.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against SARS-CoV-2 Mpro, based on commonly used fluorescence resonance energy transfer (FRET) assays.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound, X77) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant SARS-CoV-2 Mpro and the FRET substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. Add a small volume of the diluted test compound solution to the wells of the microplate. b. Add the diluted Mpro enzyme solution to all wells except for the negative control wells. c. Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader. b. Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by Mpro separates the quencher and fluorophore, resulting in an increase in fluorescence.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the fluorescence curves. b. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
SARS-CoV-2 Replication Cycle and Mpro's Role
The following diagram illustrates the key stages of the SARS-CoV-2 replication cycle and highlights the critical role of the main protease (Mpro).
Caption: SARS-CoV-2 Replication Cycle and Inhibition by X77.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of an Mpro inhibitor is a systematic process involving several key steps.
Caption: Workflow for Mpro Inhibitor IC50 Determination.
Conclusion
The experimental data demonstrates that X77 is the active enantiomer responsible for the inhibition of SARS-CoV-2 Mpro. With an IC50 of 1.7 µM, it is more than twice as potent as the racemic mixture, this compound (IC50 of 3.7 µM). The S-enantiomer shows no significant inhibitory activity. For researchers and drug development professionals, this distinction is critical. The use of the purified, active enantiomer, X77, offers a more potent and specific inhibition of the viral target, which is a desirable characteristic for a therapeutic candidate. This head-to-head comparison underscores the importance of stereochemistry in drug design and development.
References
- 1. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 6. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiohippo.com [ebiohippo.com]
- 9. researchgate.net [researchgate.net]
Independent Verification of (Rac)-X77 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of (Rac)-X77 to its molecular target, the SARS-CoV-2 main protease (Mpro), with other notable Mpro inhibitors. The information is supported by experimental data from publicly available scientific literature.
This compound is the racemic mixture of X77, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1] Understanding its binding affinity in comparison to other inhibitors is vital for the development of effective antiviral therapeutics.
Comparative Binding Affinity of Mpro Inhibitors
The binding affinity of an inhibitor to its target is a key indicator of its potential efficacy. This is commonly measured by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these metrics generally indicate a stronger binding affinity.
The following table summarizes the available binding affinity data for this compound and a selection of other well-characterized SARS-CoV-2 Mpro inhibitors. It is important to note that direct comparison of absolute values can be nuanced, as different experimental methodologies can yield slightly different results.
| Compound | Binding Affinity | Assay Method | Reference |
| This compound (as X77) | Kd: 0.057 µM | Not specified | [1] |
| Nirmatrelvir (B3392351) | Ki: 0.00311 µM | Enzyme Inhibition Assay | [2] |
| Nirmatrelvir | Kd: 7 nM (0.007 µM) | Not specified | [3] |
| Ensitrelvir | IC50: 0.113 µM | FRET-based enzymatic assay | [4] |
| GC376 | Ki: 40 nM (0.04 µM) | Not specified | [5][6] |
| PBI-0451 (Pomotrelvir) | Ki: Not specified | Enzyme Assay | [7][8] |
Note: Kd (Dissociation Constant) and Ki (Inhibition Constant) are direct measures of binding affinity, where a lower value indicates stronger binding. IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of an inhibitor required to reduce the activity of a biological process by half and is dependent on experimental conditions.
Signaling Pathway and Mechanism of Action
The primary target of this compound and the compared inhibitors is the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. This enzyme is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at multiple sites, a process essential for the maturation of functional viral proteins required for viral replication. By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby disrupting the viral life cycle.
Caption: SARS-CoV-2 Replication and Mpro Inhibition.
Experimental Protocols for Binding Affinity Determination
The binding affinity of small molecules to their protein targets can be determined by a variety of biophysical techniques. The most common methods include Fluorescence Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays are widely used for screening enzyme inhibitors.[9][10][11] This method utilizes a synthetic peptide substrate for Mpro that is labeled with a donor and an acceptor fluorophore. In the intact substrate, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage of the substrate by Mpro, the fluorophores are separated, leading to a decrease in FRET, which can be measured as a change in fluorescence intensity.
Generalized FRET Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
Dilute the SARS-CoV-2 Mpro enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the FRET-labeled peptide substrate.
-
Prepare serial dilutions of the inhibitor compound (this compound or alternatives).
-
-
Assay Procedure:
-
Add the Mpro enzyme to the wells of a microplate.
-
Add the inhibitor at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the change in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (Mpro) immobilized on a sensor surface in real-time.[12][13] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Generalized SPR Protocol:
-
Immobilization of Mpro:
-
Activate the sensor chip surface (e.g., CM5 chip).
-
Covalently immobilize the purified SARS-CoV-2 Mpro onto the sensor surface.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor compound in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases of the binding interaction in real-time by measuring the change in the SPR signal (response units).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target enzyme.[14][15][16][17][18] This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment.
Generalized ITC Protocol:
-
Sample Preparation:
-
Prepare a solution of purified SARS-CoV-2 Mpro in a suitable buffer.
-
Prepare a solution of the inhibitor compound in the same buffer. The buffer composition must be identical to avoid heat of dilution effects.
-
-
Titration:
-
Load the Mpro solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Caption: Experimental Workflow for Binding Affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir | springermedizin.de [springermedizin.de]
- 3. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of SARS-CoV-2 Mpro Inhibitors by a Structure-Based Multilevel Virtual Screening Method [mdpi.com]
- 5. N-Terminal Finger Stabilizes the S1 Pocket for the Reversible Feline Drug GC376 in the SARS-CoV-2 Mpro Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. biocompare.com [biocompare.com]
- 15. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 16. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 17. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Rac GTPase Inhibitors in Cancer Cell Lines: A Guide for Researchers
A comprehensive evaluation of the Rac inhibitors NSC23766, EHT 1864, and EHop-016, detailing their mechanisms of action, efficacy across various cancer cell lines, and protocols for key experimental assays.
The Ras-related C3 botulinum toxin substrate (Rac) family of small GTPases, particularly Rac1, are pivotal regulators of a multitude of cellular processes essential for cancer progression, including cell migration, proliferation, and survival. Their hyperactivation in various cancers has made them a compelling target for therapeutic intervention. This guide provides a comparative analysis of three well-characterized Rac inhibitors—NSC23766, EHT 1864, and EHop-016—to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action and Specificity
The three inhibitors, while all targeting Rac activation, exhibit distinct mechanisms of action and specificity profiles.
-
NSC23766 was identified as a specific inhibitor of the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs), Tiam1 and Trio. By binding to a surface groove on Rac1 critical for GEF interaction, it prevents the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state. It shows selectivity for Rac1 over the closely related RhoA and Cdc42 GTPases.
-
EHT 1864 functions by directly binding to Rac family GTPases (Rac1, Rac1b, Rac2, and Rac3) and promoting the dissociation of bound guanine nucleotides. This places Rac in an inert, inactive state, unable to engage with its downstream effectors.
-
EHop-016 , a derivative of NSC23766, was developed to be a more potent inhibitor of the Rac-GEF interaction. It effectively blocks the interaction between Rac and the GEF Vav. While highly specific for Rac1 and Rac3 at lower concentrations, it can also inhibit the closely related Cdc42 at higher concentrations.[1][2][3]
Performance in Cancer Cell Lines: A Comparative Overview
The efficacy of these inhibitors has been evaluated in a variety of cancer cell lines, demonstrating their potential to inhibit cancer cell proliferation, migration, and induce apoptosis. The following tables summarize the available quantitative data for a direct comparison.
Table 1: Inhibition of Rac1 Activity
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) for Rac1 Inhibition | Reference |
| NSC23766 | MDA-MB-435 | Breast Cancer | 95 | [3] |
| EHT 1864 | Not explicitly reported in a cell-based Rac1 activity assay; however, it potently blocks Rac-dependent transformation. | - | - | |
| EHop-016 | MDA-MB-435 | Breast Cancer | 1.1 | [1][3] |
| MDA-MB-231 | Breast Cancer | ~3 | [2] |
Table 2: Inhibition of Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |
| NSC23766 | PC-3 | Prostate Cancer | >50 | |
| MDA-MB-231 | Breast Cancer | ~100 | ||
| EHT 1864 | AsPC-1 | Pancreatic Cancer | >25 (inhibited growth by ~20% at 25 µM) | [4] |
| CD18/HPAF | Pancreatic Cancer | >25 (no significant inhibition at 25 µM) | [4] | |
| EHop-016 | MDA-MB-435 | Breast Cancer | 10 | [5] |
| MDA-MB-231 | Breast Cancer | >10 |
Table 3: Effects on Cell Migration and Apoptosis
| Inhibitor | Cell Line | Cancer Type | Effect on Migration | Effect on Apoptosis | Reference | |---|---|---|---|---| | NSC23766 | PC-3 | Prostate Cancer | Significant inhibition of invasion | Induces apoptosis at high concentrations | | | | MDA-MB-468 | Breast Cancer | - | Induces apoptosis | | | EHT 1864 | NIH 3T3 (Ras-transformed) | Fibrosarcoma | Inhibits migration | - | | | EHop-016 | MDA-MB-435 | Breast Cancer | Significant inhibition of migration | Induces apoptosis |[5][6] | | | MDA-MB-231 | Breast Cancer | Significant inhibition of migration | - |[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Rac signaling pathway and the general workflows for key assays used to evaluate Rac inhibitors.
// Inhibitor Actions NSC23766 [shape=box, label="NSC23766\nEHop-016", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EHT1864 [shape=box, label="EHT 1864", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NSC23766 -> GEFs [label="Inhibits Interaction with Rac1", style=dashed, color="#EA4335", arrowhead=tee]; EHT1864 -> Rac_GDP [label="Promotes Nucleotide Dissociation", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Simplified Rac signaling pathway and points of inhibition.
Caption: General workflows for key experimental assays.
Detailed Experimental Protocols
Cell Viability: MTT Assay
This protocol is used to assess the effect of Rac inhibitors on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Rac inhibitors (NSC23766, EHT 1864, EHop-016)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Rac inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration: Wound Healing (Scratch) Assay
This method is used to evaluate the effect of Rac inhibitors on collective cell migration.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Rac inhibitors
-
Microscope with a camera
Procedure:
-
Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of the Rac inhibitor or vehicle control.
-
Place the plate on a microscope stage and capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure as: [(Initial Wound Area - Wound Area at T) / Initial Wound Area] * 100.
Apoptosis: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
White-walled 96-well plates
-
Complete culture medium
-
Rac inhibitors
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of the Rac inhibitors or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase-3/7 activity compared to the vehicle control.
Conclusion
The choice of a Rac inhibitor will depend on the specific research question and the cellular context. EHop-016 emerges as a significantly more potent inhibitor of Rac1 activity in cell-based assays compared to its parent compound, NSC23766.[3] EHT 1864 offers a different mechanism of action that may be advantageous in certain experimental setups. The provided data and protocols offer a starting point for researchers to design and execute experiments to further elucidate the role of Rac signaling in cancer and to evaluate the potential of these inhibitors as therapeutic agents. It is recommended to empirically determine the optimal concentrations and treatment times for each cell line and experimental condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Specificity of (Rac)-X77: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-X77's antiviral performance against other Mpro inhibitors, supported by available experimental data. This compound is the racemic mixture of X77, a potent, non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[1]
This guide summarizes key quantitative data in structured tables, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a clear understanding of this compound's specificity and its standing among alternative antiviral compounds.
Comparative Analysis of Mpro Inhibitors
The primary mechanism of action for this compound is the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for processing viral polyproteins, making it a prime target for antiviral therapeutics. The high conservation of Mpro across coronaviruses suggests the potential for broad-spectrum activity.[2][3][4][5][6]
Recent structural studies have revealed that X77, the active component of this compound, binds to the Mpro of not only SARS-CoV-2 but also SARS-CoV and MERS-CoV. This has been confirmed by the determination of crystal structures of these Mpro enzymes in complex with X77, providing a molecular basis for its broad-spectrum activity against these coronaviruses.[1]
To contextualize the performance of this compound, this guide includes comparative data for other notable Mpro inhibitors, such as nirmatrelvir (B3392351) and ensitrelvir (B8223680), as well as the HIV protease inhibitor lopinavir (B192967), which has been investigated for its activity against coronaviruses.
Table 1: In Vitro Inhibitory Activity against Viral Proteases
| Compound | Target Protease | Virus | IC50 / Ki | Reference |
| X77 | Mpro | SARS-CoV-2 | - | [1] |
| Mpro | SARS-CoV | - | [1] | |
| Mpro | MERS-CoV | - | [1] | |
| Nirmatrelvir | Mpro | SARS-CoV-2 | Ki: 3.11 nM | [7] |
| Mpro | SARS-CoV-1 | Ki: 4.94 nM | [7] | |
| Mpro | MERS-CoV | - | [8] | |
| Mpro | HCoV-NL63 | Ki: 226 nM | [7] | |
| Mpro | HCoV-229E | Ki: 44.4 nM | [7] | |
| Cathepsin B | Human | >100 µM | [9] | |
| Cathepsin L | Human | >100 µM | [9] | |
| Caspase 2 | Human | >100 µM | [9] | |
| Ensitrelvir | Mpro | SARS-CoV-2 | IC50: 0.013 µM | [4] |
| Lopinavir | Protease | MERS-CoV | EC50: 8.0 µM | [10] |
| Protease | SARS-CoV | EC50: 4 µg/mL | [10] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. EC50 (half-maximal effective concentration) reflects antiviral activity in cell culture. A lower value indicates higher potency.
Table 2: Antiviral Activity against SARS-CoV-2 Variants
| Compound | Cell Line | SARS-CoV-2 Variant | EC50 | Reference |
| Nirmatrelvir | HeLa-ACE2 | Omicron | - | [11] |
| Ensitrelvir | VeroE6T | Omicron (BA.1.1, BA.2, etc.) | 0.22–0.52 μM | [12] |
| HEK293T/ACE2-TMPRSS2 | Ancestral | - | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the antiviral specificity and activity of Mpro inhibitors.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of Mpro and the inhibitory potential of compounds like this compound.
-
Reagents and Materials :
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate with a cleavage site for Mpro, flanked by a fluorophore and a quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
Test compound (this compound) and control inhibitors.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of Mpro to each well of the 384-well plate.
-
Add the diluted test compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT/MTS-based)
This assay assesses the toxicity of the antiviral compounds on host cells to determine their therapeutic window.
-
Reagents and Materials :
-
Host cell line (e.g., Vero E6, Calu-3).
-
Cell culture medium and supplements.
-
Test compound (this compound) and control compounds.
-
MTT or MTS reagent.
-
96-well clear plates.
-
Microplate reader.
-
-
Procedure :
-
Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals (if using MTT).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration) value.
-
Visualizing Key Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of this compound inhibition of SARS-CoV-2 replication.
Caption: General workflow for in vitro validation of antiviral specificity.
Conclusion
The available data indicates that this compound, through its active form X77, is a potent inhibitor of the main proteases of several coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV. This suggests a broad-spectrum activity within the coronavirus family. To definitively validate its specificity, further studies are required to assess its inhibitory activity against a wider panel of proteases from other virus families, such as influenza, HIV, and rhinoviruses. The provided experimental protocols offer a framework for conducting such validation studies. The comparative data presented in this guide will aid researchers in contextualizing the performance of this compound and in the design of future experiments for the development of effective antiviral therapies.
References
- 1. Crystal structures of coronaviral main proteases in complex with the non-covalent inhibitor X77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A systematic review of lopinavir therapy for SARS coronavirus and MERS coronavirus—A possible reference for coronavirus disease‐19 treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Assessing the Resistance Profile of SARS-CoV-2 to (Rac)-X77: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential resistance profile of (Rac)-X77, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), in the context of other Mpro inhibitors. While direct experimental data on SARS-CoV-2 resistance to this compound is not currently available in published literature, an analysis of resistance mechanisms against other non-covalent and covalent Mpro inhibitors can provide valuable insights into its potential susceptibility to viral escape mutations.
This compound is the racemic mixture of X77, a potent inhibitor that binds to the Mpro of SARS-CoV-2.[1] Mpro is a crucial enzyme for the virus's life cycle, making it a prime target for antiviral drugs.[2] Understanding the potential for resistance is critical for the development and clinical application of any new antiviral agent.
Comparative Resistance Profiles of Mpro Inhibitors
To anticipate potential resistance to this compound, it is informative to examine the resistance profiles of other Mpro inhibitors for which data is available. This includes the covalently binding drug Nirmatrelvir (a component of Paxlovid) and other non-covalent inhibitors.
Mutations in the Mpro gene can lead to amino acid substitutions that reduce the binding affinity of an inhibitor, thereby conferring resistance. Studies involving in vitro viral passage in the presence of an inhibitor are a common method to select for and identify such resistance mutations.
Table 1: Selected Resistance Mutations in SARS-CoV-2 Main Protease and their Impact on Inhibitor Potency
| Mutation | Inhibitor Class | Comparator Drug | Fold Change in IC50/Ki | Reference |
| E166V | Covalent | Nirmatrelvir | >10-fold increase in Ki | [3][4] |
| E166V | Non-covalent | Mpro61 | Potency significantly reduced | [4] |
| A173V/L50F | Covalent | Nirmatrelvir | Up to 10-fold increase in Ki | [4] |
| A173V/L50F | Non-covalent | Mpro61 | Potent (similar to wild-type) | [4] |
| S144M/F/A/G/Y | Covalent | Nirmatrelvir | >10-fold increase in Ki | [3] |
| M165T | Covalent | Nirmatrelvir | >10-fold increase in Ki | [3] |
| H172Q/F | Covalent | Nirmatrelvir | >10-fold increase in Ki | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A higher fold change indicates greater resistance.
The E166V mutation has emerged as a significant substitution that confers resistance to both covalent and non-covalent Mpro inhibitors.[4] This suggests that this compound may also be susceptible to reduced efficacy in the presence of this mutation. However, the non-covalent inhibitor Mpro61 retained potency against the A173V/L50F double mutant, while the covalent inhibitor Nirmatrelvir showed reduced efficacy.[4] This highlights that resistance profiles can differ between inhibitors with different binding modes.
Experimental Protocols for Assessing Antiviral Resistance
The following are detailed methodologies for key experiments used to assess the resistance profile of a compound like this compound against SARS-CoV-2.
In Vitro Resistance Selection by Serial Passage
This method is used to select for drug-resistant viral variants by culturing the virus in the presence of increasing concentrations of the antiviral agent.
-
Cell Culture and Virus Inoculation:
-
Drug Exposure and Serial Passaging:
-
The infected cells are incubated with a range of concentrations of the antiviral drug, starting from a concentration around the EC50 (half-maximal effective concentration).
-
After a defined incubation period (e.g., 48-72 hours), the supernatant containing the progeny virus is harvested.
-
A portion of the harvested virus is used to infect fresh cells in the presence of the same or a slightly increased concentration of the drug.
-
This process is repeated for multiple passages (e.g., 20-30 passages) to allow for the selection and enrichment of resistant mutations.
-
-
Monitoring and Analysis:
-
Throughout the passaging, the viral titer and the EC50 of the drug are monitored to detect the emergence of resistance.
-
Once a significant shift in EC50 is observed, the viral RNA is extracted from the resistant viral population.
-
-
Genotypic Analysis:
-
The gene encoding the drug target (in this case, Mpro) is amplified by RT-PCR and sequenced to identify mutations.
-
Phenotypic Assays for Resistance Characterization
Once potential resistance mutations are identified, their impact on drug susceptibility is confirmed using phenotypic assays.
-
Site-Directed Mutagenesis:
-
The identified mutations are introduced into a wild-type SARS-CoV-2 infectious clone using reverse genetics techniques.
-
-
Antiviral Susceptibility Testing:
-
The recombinant viruses carrying the specific mutations are used to infect permissive cells in the presence of a range of concentrations of the antiviral drug.
-
The antiviral activity is typically measured by quantifying the reduction in viral replication, for example, through a plaque reduction assay or by measuring viral RNA levels using RT-qPCR.[7]
-
The EC50 value of the drug for the mutant virus is determined and compared to the EC50 for the wild-type virus to calculate the fold change in resistance.
-
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in resistance assessment, the following diagrams illustrate a typical experimental workflow and the mechanism of action of a non-covalent Mpro inhibitor.
Caption: Experimental workflow for assessing SARS-CoV-2 resistance to an antiviral compound.
Caption: Mechanism of a non-covalent Mpro inhibitor and potential resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Possible Drug-Resistant Variants of SARS-CoV-2 Main Protease (Mpro) with Noncovalent Preclinical Candidate, Mpro61 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm (Rac)-X77 Mechanism of Action: A Comparative Guide
(Rac)-X77 is a potent, non-covalent inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. To rigorously validate its mechanism of action and eliminate potential artifacts, a panel of orthogonal assays is essential. This guide provides a comparative overview of key biochemical and cell-based assays, alongside alternative Mpro inhibitors, to assist researchers in designing robust validation studies.
The primary mechanism of action of this compound is the inhibition of SARS-CoV-2 Mpro, which is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) required for the virus's life cycle. Confirmation of this specific on-target activity is crucial to differentiate true inhibition from non-specific effects or assay interference. Orthogonal assays, which employ distinct detection principles, are the gold standard for this purpose.[1]
Comparative Efficacy of SARS-CoV-2 Mpro Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of alternative SARS-CoV-2 Mpro inhibitors. These alternatives represent different chemical scaffolds and binding mechanisms (covalent vs. non-covalent), providing a basis for comparative studies.
| Compound | Mechanism of Action | Reported IC₅₀ (µM) | Reported EC₅₀ (µM) | Key Features |
| This compound | Non-covalent Mpro inhibitor | 0.057 (for X77) | Not widely reported | Racemate of the potent inhibitor X77. |
| Nirmatrelvir | Covalent Mpro inhibitor | ~0.007 | ~0.03 - 0.07 | Active component of Paxlovid; reversible covalent inhibitor.[2] |
| Ensitrelvir | Non-covalent Mpro inhibitor | ~0.013 | ~0.27 | A non-covalent inhibitor with a different chemical scaffold.[2] |
| GC-376 | Covalent Mpro inhibitor | ~0.04 | ~1.0 | Broad-spectrum coronavirus Mpro inhibitor; aldehyde prodrug.[3] |
| Boceprevir | Covalent Mpro inhibitor | Submicromolar | Low micromolar | Originally developed as a Hepatitis C virus protease inhibitor, repurposed for SARS-CoV-2.[3] |
| Ebselen | Covalent Mpro inhibitor | 0.67 | 4.67 | An organoselenium compound with anti-inflammatory and antioxidant properties.[3] |
Orthogonal Assays for Mechanism of Action Confirmation
A multi-pronged approach using both biochemical and cell-based assays is recommended to unequivocally confirm the mechanism of action of this compound.
Biochemical Assays
These assays directly measure the enzymatic activity of purified SARS-CoV-2 Mpro in the presence of an inhibitor.
-
Förster Resonance Energy Transfer (FRET)-Based Assay : This is a widely used method that relies on a fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a FRET donor and quencher pair.[4][5] Cleavage of the substrate by Mpro separates the donor and quencher, resulting in an increase in fluorescence.
-
Fluorescence Polarization (FP) Assay : This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide substrate upon binding to Mpro.[6] Small, unbound substrates tumble rapidly in solution, leading to low polarization. When bound to the larger Mpro enzyme, the tumbling is slower, resulting in higher polarization. An inhibitor that prevents substrate binding will result in a decrease in fluorescence polarization.
Cell-Based Assays
These assays assess the activity of Mpro within a cellular context, providing insights into cell permeability, stability, and on-target engagement.
-
Reporter Gene Assays (Luciferase or GFP) : These assays utilize engineered cells that express a reporter protein (e.g., luciferase or Green Fluorescent Protein) linked to a sequence that is cleaved by Mpro.[2][7][8][9] In the absence of an inhibitor, Mpro cleaves the fusion protein, leading to reporter degradation and low signal. In the presence of an effective inhibitor, Mpro is blocked, the reporter protein remains intact, and a strong signal is produced.
-
Cytopathic Effect (CPE) Inhibition Assay : This assay measures the ability of a compound to protect host cells from virus-induced cell death.[10][11] While not directly measuring Mpro activity, it serves as a crucial orthogonal assay to confirm the antiviral effect in a more physiologically relevant system.
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: SARS-CoV-2 Mpro Signaling Pathway and Inhibition by this compound.
Caption: Workflow of a FRET-based biochemical assay for Mpro inhibition.
Caption: Workflow of a cell-based reporter assay for Mpro inhibition.
Experimental Protocols
FRET-Based Mpro Activity Assay
-
Reagents and Materials :
-
Purified recombinant SARS-CoV-2 Mpro.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
This compound and control compounds.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of Mpro solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Cell-Based Luciferase Reporter Assay
-
Reagents and Materials :
-
HEK293T cells.
-
Expression plasmids for SARS-CoV-2 Mpro and a luciferase reporter containing an Mpro cleavage site.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
96-well white plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure :
-
Co-transfect HEK293T cells with the Mpro and luciferase reporter plasmids.
-
Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the EC₅₀ values by plotting the luminescence signal against the compound concentration.
-
By employing a combination of these orthogonal assays, researchers can confidently validate the on-target mechanism of action of this compound as a SARS-CoV-2 main protease inhibitor, providing a solid foundation for further preclinical and clinical development.
References
- 1. A multiplex method for rapidly identifying viral protease inhibitors | Molecular Systems Biology [link.springer.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 8. A protease-activatable luminescent biosensor and reporter cell line for authentic SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Rac)-X77
Disclaimer: Specific disposal procedures for a compound designated "(Rac)-X77" are not publicly available. The following guide provides essential safety and logistical information based on established best practices for the disposal of racemic research chemicals with unknown hazardous profiles. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific hazardous waste management protocols.
Proper chemical handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide outlines a procedural, step-by-step approach to the safe management of a hypothetical research compound, "this compound," from handling to final disposal.
Hypothetical Properties of this compound
For the purpose of this guide, we will assume this compound has the following properties, which are typical for a novel research compound.
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under normal laboratory conditions |
| Reactivity | May react with strong oxidizing agents |
| Assumed Hazards | Potentially toxic if ingested or inhaled |
| Storage Temperature | 2-8°C, away from light |
Experimental Protocols for Safe Handling and Disposal
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Spill Cleanup Procedure
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate materials to clean it up safely. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Contain the Spill: For liquid spills, use an absorbent material like sand or vermiculite (B1170534) to dike the area and prevent spreading. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Clean the Spill:
-
Carefully scoop the absorbed material or covered powder into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials (gloves, paper towels, etc.) as hazardous waste.
-
-
Label and Store: Securely close and label the hazardous waste container with its contents and the date. Store it in a designated satellite accumulation area for hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated gloves, weigh boats, and other disposable labware in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first item is placed inside.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added
-
The associated hazards (e.g., "Toxic")
-
-
-
Storage of Hazardous Waste:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store the waste in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (consult your institution's guidelines), contact your EHS office to arrange for pickup and disposal.
-
Do not pour any amount of this compound down the drain or dispose of it in the regular trash.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for (Rac)-X77
(Rac)-X77 is a racemate of X77, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), and should be handled with care in a laboratory setting.[1] As a biologically active compound intended for research, it is crucial to assume high potency and potential toxicity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Risk Assessment and Engineering Controls
Given the potent nature of this compound, a thorough risk assessment should be conducted before any handling. The primary routes of exposure to consider are inhalation of aerosols, dermal contact, and accidental ingestion. Engineering controls are the most effective way to minimize exposure.
-
Primary Engineering Control: All manipulations of powdered this compound, including weighing and reconstituting, must be performed in a certified chemical fume hood or a powder containment hood. For procedures with a high risk of aerosol generation, a glove box or biological safety cabinet may be more appropriate.
-
Secondary Engineering Control: The laboratory should have restricted access, and clear signage indicating the handling of a potent compound should be displayed. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory tasks.
| Task | Required PPE | Rationale |
| Handling solid this compound (weighing, aliquoting) | Nitrile gloves (double-gloved), disposable lab coat, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 or higher respirator. | To prevent inhalation of fine powders and minimize skin contact. |
| Handling solutions of this compound | Nitrile gloves, disposable lab coat, and safety glasses with side shields. | To protect against splashes and drips of the dissolved compound. |
| General laboratory work in the vicinity | Standard lab coat and safety glasses. | To provide a baseline level of protection in the work area. |
| Spill cleanup | Chemical-resistant gloves (e.g., nitrile), disposable coveralls, chemical splash goggles, and a respirator appropriate for the scale of the spill. | To provide full-body protection during emergency response. |
PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the task being performed.
Caption: PPE selection workflow for handling this compound.
Operational Procedures
Adherence to standard operating procedures is critical for minimizing risk. The following protocols should be followed for common tasks involving this compound.
Experimental Protocol: Reconstitution of this compound
-
Preparation: Don the appropriate PPE as outlined in the table above. Prepare the work surface within the chemical fume hood by covering it with absorbent, plastic-backed paper.
-
Weighing: Use an analytical balance inside the fume hood. Tare a suitable container (e.g., a vial). Carefully add the desired amount of this compound powder to the container using a spatula.
-
Dissolution: Add the desired solvent to the container with the this compound powder. MedChemExpress provides several solvent protocols for this compound, including using DMSO, PEG300, Tween-80, and saline.[1] Ensure the container is securely capped.
-
Mixing: Gently agitate the solution until the compound is fully dissolved. If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[1]
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution according to the manufacturer's recommendations. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[1]
General Handling Workflow
The following diagram illustrates a standard workflow for handling potent compounds like this compound in a research setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, absorbent paper, vials) should be collected in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for chemical waste. |
All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
